Alrizomadlin
Description
This compound is an orally available inhibitor of human homolog of double minute 2 (HDM2; mouse double minute 2 homolog; MDM2), with potential antineoplastic activity. Upon oral administration,this compound binds to HDM2, preventing the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This may result in the restoration of p53 signaling and lead to the p53-mediated induction of tumor cell apoptosis. HDM2, a zinc finger protein and a negative regulator of the p53 pathway, is often overexpressed in cancer cells. It has been implicated in cancer cell proliferation and survival.
APG115 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCZPJQGFSSFOL-MNZPCBJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818393-16-6 | |
| Record name | APG-115 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALRIZOMADLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alrizomadlin's Mechanism of Action in p53 Wild-Type Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrizomadlin (also known as APG-115) is an investigational, orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In p53 wild-type cancers, where the tumor suppressor protein p53 is intact but its function is often abrogated by overexpression of its negative regulator MDM2, this compound represents a promising therapeutic strategy. This technical guide delineates the core mechanism of action of this compound, detailing its interaction with MDM2, the consequent reactivation of the p53 signaling pathway, and the resulting antitumor effects. This document provides a compilation of preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways and experimental workflows.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In response to such stressors, p53 is activated and functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby preventing the propagation of cells with damaged DNA.[3][4]
MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[3] Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[5] In a significant subset of human cancers that retain wild-type TP53, the p53 tumor suppressor function is effectively nullified through the amplification or overexpression of MDM2.[6] This observation has established the disruption of the p53-MDM2 interaction as a compelling therapeutic strategy for reactivating endogenous p53 in these malignancies.
This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[7] By binding to the p53-binding pocket of MDM2, this compound effectively displaces p53, preventing its degradation and leading to its accumulation and functional restoration.[6]
Core Mechanism of Action of this compound
This compound's therapeutic effect in p53 wild-type cancers is contingent on its ability to disrupt the MDM2-p53 interaction. This targeted intervention initiates a cascade of downstream events that collectively contribute to its antitumor activity.
Binding to MDM2 and Disruption of the p53-MDM2 Interaction
This compound is a small molecule designed to mimic the key amino acid residues of p53 that are essential for its binding to MDM2. It occupies the hydrophobic pocket on the MDM2 protein, thereby competitively inhibiting the binding of p53.[6] This direct physical blockade is the initial and most critical step in its mechanism of action.
Stabilization and Activation of p53
By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the stabilization and accumulation of p53 protein within the cancer cells.[8] The increased intracellular concentration of p53 allows it to form tetramers and function as a potent transcription factor.[4] Evidence from preclinical studies indicates a significant increase in plasma macrophage inhibitory cytokine-1 (MIC-1), a known p53 target gene, following this compound administration, confirming p53 pathway activation.[7][9]
Induction of p53-Mediated Downstream Signaling
Activated p53 translocates to the nucleus and binds to the promoter regions of its target genes, initiating a transcriptional program that results in cell cycle arrest and apoptosis.
One of the primary outcomes of p53 activation is the induction of cell cycle arrest, which prevents the replication of damaged DNA. A key mediator of this process is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[8] Preclinical studies have consistently demonstrated that treatment with this compound leads to the upregulation of p21, resulting in cell cycle arrest, predominantly at the G0/G1 and G2/M phases.[8][10]
In addition to cell cycle arrest, activated p53 can trigger programmed cell death, or apoptosis, by transcriptionally upregulating pro-apoptotic genes. These include members of the BCL-2 family such as PUMA (p53 upregulated modulator of apoptosis) and BAX (BCL-2 associated X protein).[10] The induction of these proteins leads to the activation of the intrinsic apoptotic cascade, culminating in the activation of caspases and the execution of cell death.[8]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference(s) |
| MDM2 Binding Affinity | |||
| IC50 | 3.8 nM | [10] | |
| Ki | 1 nM | [10] | |
| In Vitro Cell Proliferation Inhibition (IC50) | |||
| AGS (gastric adenocarcinoma) | 18.9 ± 15.6 nM | 72 hours | [10] |
| MKN45 (gastric adenocarcinoma) | 103.5 ± 18.3 nM | 72 hours | [10] |
| Uveal Melanoma Cell Lines | 0.151 - 1.857 µM | [11] | |
| In Vivo Antitumor Activity | |||
| Tumor Growth Inhibition (TGI) | 24.8% (25 mg/kg), 38% (50 mg/kg), 39.1% (100 mg/kg) | MP41 Uveal Melanoma Xenograft | [11] |
Table 2: Clinical Efficacy of this compound in p53 Wild-Type Cancers
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) | Monotherapy | 25% (2/8 patients) | 100% (8/8 patients) | 7.9 months | [7][9] |
| Salivary Gland Cancer | Monotherapy | 13% | 81% (Stable Disease) | 10.3 months | [12] |
| Adenoid Cystic Carcinoma (ACC) | Monotherapy | 16.7% | 100% | 10.5 months | [13] |
| Melanoma (progressed on I-O drugs) | Combination with Pembrolizumab | 13% | - | - | [14] |
| Cutaneous and Uveal Melanoma (progressed on I-O drugs) | Combination with Pembrolizumab | 24% and 9% respectively | - | - | [14] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Combination with Pembrolizumab | - | 40% (Clinical Benefit Rate) | - | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to quantify the ability of a compound to inhibit the binding of p53 to MDM2.
-
Principle: HTRF is a proximity-based assay that measures the interaction between two molecules. In this case, MDM2 is labeled with a donor fluorophore (e.g., Europium cryptate) and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor of the interaction will disrupt this FRET signal.
-
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the MDM2 protein and the p53 peptide.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 value of this compound.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
p53 wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Materials:
-
p53 wild-type cancer cell lines
-
This compound
-
PBS
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or APC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Materials:
-
p53 wild-type cancer cell lines
-
This compound
-
Annexin V binding buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Materials:
-
p53 wild-type cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Caption: The core MDM2-p53 autoregulatory signaling pathway.
Caption: A generalized experimental workflow for evaluating MDM2 inhibitors like this compound.
Conclusion
This compound represents a targeted therapeutic approach that leverages the latent tumor suppressor capacity of wild-type p53 in a significant portion of human cancers. Its core mechanism of action is the direct inhibition of the MDM2-p53 interaction, leading to the stabilization and activation of p53. The subsequent induction of p53 target genes results in potent antitumor effects, primarily through the induction of cell cycle arrest and apoptosis. The preclinical and clinical data gathered to date support the continued investigation of this compound as a monotherapy and in combination with other anticancer agents for the treatment of p53 wild-type malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further elucidation of its therapeutic potential and the identification of predictive biomarkers for patient stratification.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ASCO 2025: this compound Achieves 100% Disease Control Rate in Rare Cancer Trial | AAPG Stock News [stocktitan.net]
- 14. ascopubs.org [ascopubs.org]
Alrizomadlin (APG-115): A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alrizomadlin (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 axis.
Discovery of this compound
This compound was discovered through an extensive structure-activity relationship (SAR) study of a class of spirooxindole-based MDM2 inhibitors.[1] The research aimed to improve upon earlier compounds that exhibited chemical instability.[1] This effort led to the identification of this compound (also referred to as AA-115), a compound with high binding affinity to MDM2, potent cellular activity, and a favorable oral pharmacokinetic profile.[1] The discovery was the result of a collaboration between researchers at the University of Michigan and Ascentage Pharma.[2] Ascentage Pharma is the global biopharmaceutical company that is developing this compound.[2][3]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. The following is a general outline of the synthetic route, based on the information available in the primary discovery publication. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the referenced publication.
Key Starting Materials:
-
Substituted isatin derivative
-
Cyclohexanone derivative
-
Substituted aldehyde
-
Amino acid derivative
General Synthetic Scheme:
A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the complex spirooxindole scaffold of this compound.[4] This reaction is followed by a late-stage Davis–Beirut reaction to complete the core structure.[4] The final steps of the synthesis involve the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid moiety.
Mechanism of Action
This compound is a potent and selective antagonist of the MDM2-p53 interaction.[4][5] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.[1] this compound binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5][6] The restoration of p53 function ultimately leads to the inhibition of tumor growth.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2 Binding
This assay is used to determine the binding affinity of this compound to the MDM2 protein.
-
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived peptide. When this compound binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the TR-FRET signal.
-
Materials:
-
GST-tagged human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)
-
Terbium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET microplate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody in assay buffer.
-
Add 8 µL of the master mix to each well.
-
Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.
-
Add 10 µL of the peptide solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Principle: The assay is based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
-
Materials:
-
Cancer cell line (e.g., SJSA-1, with MDM2 amplification and wild-type p53)
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., SJSA-1)
-
Matrigel (or other extracellular matrix)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily or every other day). The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| MDM2 Binding Affinity (Ki) | < 1 nM | TR-FRET Assay | [1][5] |
| MDM2 Binding Affinity (IC50) | 3.8 ± 1.1 nM | TR-FRET Assay | [5] |
| Cell Proliferation (IC50) | 2.7 µM | SJSA-1 | [5] |
| Cell Proliferation (IC50) | 18.9 ± 15.6 nM | AGS | [3] |
| Cell Proliferation (IC50) | 103.5 ± 18.3 nM | MKN45 | [3] |
Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I)
| Parameter | Value (at 100-200 mg dose) | Reference |
| Half-life (t1/2) | 3-7 hours | [5] |
| Pharmacokinetics | Approximately linear | [5][7] |
Table 3: Clinical Efficacy of this compound (Phase I/II Trials)
| Indication | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Progression-Free Survival (PFS) | Clinical Trial ID | Reference |
| Advanced Solid Tumors (MDM2 amplified, TP53 wild-type) | Monotherapy | 25% | 100% | 7.9 months | NCT02935907 | [5][7] |
| Advanced Solid Tumors (TP53 mutant) | Monotherapy | - | - | 2.2 months | NCT02935907 | [5][7] |
| Unresectable or Metastatic Melanoma (I-O failed) | + Pembrolizumab | 24.1% | 55.2% | - | NCT03611868 | [1] |
| Malignant Peripheral Nerve Sheath Tumor | + Pembrolizumab | - | Clinical Benefit Rate: 53% | - | NCT03611868 | [4] |
| Adenoid Cystic Carcinoma | Monotherapy | 16.7% | 100% | - | - | [8] |
Logical Relationships in Drug Discovery
The discovery and development of this compound followed a logical progression from initial concept to clinical evaluation.
Conclusion
This compound (APG-115) is a promising clinical candidate that emerged from a rigorous drug discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled with favorable oral bioavailability, has translated into encouraging antitumor activity in preclinical models and early-phase clinical trials. This technical guide provides a foundational understanding of the discovery and chemical synthesis of this compound, which may aid in the future development of this and other next-generation MDM2 inhibitors.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]
Alrizomadlin's Binding Affinity and Selectivity for MDM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (also known as APG-115 or AA-115) is a potent, orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2][3] It is designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] By blocking this interaction, this compound aims to restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][4] This technical guide provides an in-depth overview of this compound's binding affinity for MDM2, its selectivity profile, and the experimental methodologies used to determine these parameters.
Core Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal physiological conditions, p53 activity is tightly regulated by MDM2, an E3 ubiquitin ligase. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound is designed to fit into the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1] This liberates p53 from MDM2-mediated degradation, allowing it to accumulate and induce its downstream effects, including cell cycle arrest and apoptosis.[1][4]
Caption: p53-MDM2 pathway and this compound's intervention.
Binding Affinity of this compound for MDM2
The binding affinity of this compound for MDM2 has been quantified using biochemical assays. The following table summarizes the reported values.
| Parameter | Value | Description |
| IC50 | 3.8 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the MDM2-p53 interaction.[4] |
| Ki | < 1 nM | The inhibition constant, indicating the intrinsic binding affinity of this compound to MDM2.[4] |
Selectivity Profile of this compound
This compound is described as a selective inhibitor of MDM2.[1][2][3] However, detailed quantitative data from broad off-target screening panels, including its binding affinity for the closely related protein MDMX (also known as MDM4), are not extensively available in the public domain. Such selectivity is crucial to minimize off-target effects and enhance the therapeutic window. While preclinical and clinical studies suggest a favorable safety profile, a comprehensive understanding of its selectivity would require further data.
Experimental Protocols
The determination of this compound's binding affinity for MDM2 likely involved standard biophysical and biochemical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR). While the specific, detailed protocols used for this compound are not publicly available, this section outlines the general methodologies for these assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format commonly used for studying protein-protein interactions and for high-throughput screening of inhibitors.
Principle: This assay measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In the context of the MDM2-p53 interaction, MDM2 and a p53-derived peptide are each labeled with a compatible TR-FRET fluorophore pair (e.g., a terbium-cryptate donor and a d2 acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Recombinant human MDM2 protein is labeled with a TR-FRET donor (e.g., conjugated to an anti-tag antibody that binds to a tag on MDM2).
-
A biotinylated p53-derived peptide is complexed with a streptavidin-conjugated TR-FRET acceptor.
-
This compound is serially diluted to create a range of concentrations for IC50 determination.
-
All reagents are prepared in an appropriate assay buffer (e.g., phosphate-buffered saline with a small percentage of DMSO and a detergent to prevent non-specific binding).
-
-
Assay Procedure:
-
The assay is typically performed in a 384-well plate format.
-
A defined concentration of the MDM2-donor complex is added to each well.
-
The serially diluted this compound or vehicle control is then added to the wells.
-
The p53 peptide-acceptor complex is added to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. This involves excitation of the donor at its specific wavelength (e.g., 337 nm for terbium) and measuring the emission from both the donor and the acceptor at their respective wavelengths after a time delay.
-
The ratio of the acceptor to donor emission is calculated to normalize the signal.
-
The data are plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a TR-FRET competitive binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting partners (the ligand, e.g., MDM2) is immobilized on the sensor surface. The other partner (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which results in a change in the refractive index that is proportional to the amount of bound analyte.
General Protocol:
-
Ligand Immobilization:
-
Recombinant human MDM2 protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is typically prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
A series of concentrations of this compound are prepared in a running buffer.
-
The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The association of this compound with MDM2 is monitored in real-time.
-
This is followed by a dissociation phase where only the running buffer is flowed over the chip, and the dissociation of the this compound-MDM2 complex is monitored.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka. The Ki can be derived from the KD.
-
Caption: Workflow for an SPR binding assay.
Conclusion
This compound is a high-affinity inhibitor of the MDM2-p53 interaction, with a Ki value of less than 1 nM.[4] This potent binding affinity allows it to effectively disrupt the negative regulation of p53 by MDM2, thereby restoring p53's tumor-suppressive functions. While this compound is reported to be a selective MDM2 inhibitor, comprehensive quantitative data on its off-target binding profile, particularly against MDMX, is not widely available in the public literature. The determination of its binding affinity likely employed standard industry techniques such as TR-FRET and SPR, which provide robust and reproducible measurements of inhibitor potency and binding kinetics. Further disclosure of detailed experimental protocols and a broader selectivity profile would provide a more complete understanding of this compound's molecular pharmacology for the scientific community.
References
- 1. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 3. Ascentage Pharma’s MDM2-p53 Inhibitor APG-115 Granted Orphan Drug Designation by the FDA for the Treatment of Gastric Cancer - [ascentage.com]
- 4. medchemexpress.com [medchemexpress.com]
Alrizomadlin: An In-depth Technical Guide to Initial In Vivo Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo efficacy studies of Alrizomadlin (APG-115), a potent, orally available, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By reactivating the p53 tumor suppressor pathway, this compound has demonstrated significant anti-tumor activity in a variety of preclinical mouse models, both as a monotherapy and in combination with other anti-cancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: The MDM2-p53 Axis
This compound is designed to disrupt the interaction between Mouse Double Minute 2 homolog (MDM2) and the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. This compound binds to MDM2 with high affinity, preventing it from binding to and neutralizing p53.[3][4] This restores p53's ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells.
In Vivo Efficacy Data
This compound has been evaluated in numerous mouse models, demonstrating its potent anti-tumor effects across a range of malignancies. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Cancer Type | Mouse Model | Cell Line | Dosing Regimen | Key Efficacy Results | Reference |
| Gastric Adenocarcinoma | BALB/c athymic nude | MKN45 | 100 mg/kg, p.o., q.d. | Significantly decreased xenograft tumor growth. | [3][5] |
| Acute Myeloid Leukemia (AML) | NOD/SCID | MOLM-13 (systemic) | 50 mg/kg, p.o., q.d. | Significantly reduced tumor burden and prolonged survival. | [6][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | STK11-mutant | Not Specified | Potent antitumor activities with a 66% response rate in PDX models. | [8] |
| Neuroblastoma | In vivo models | Not Specified | Not Specified | Demonstrated antitumor activity. | [1] |
Table 2: Combination Therapy Efficacy of this compound in Mouse Models
| Cancer Type | Mouse Model | Combination Agent | Dosing Regimen | Key Efficacy Results | Reference |
| Gastric Adenocarcinoma | BALB/c athymic nude (MKN45 xenograft) | Radiation | This compound: 100 mg/kg, p.o., q.d. | Tumor volume and weight reduced by >50% compared to radiation alone. | [5] |
| Acute Myeloid Leukemia (AML) | NOD/SCID (MOLM-13 xenograft) | Azacitidine (AZA) | This compound: 50 mg/kg, p.o., q.d.; AZA: 2 mg/kg, i.v., q.d. | Median survival: 41 days (combo) vs. 30 days (this compound), 29 days (AZA), 21 days (vehicle). | [7] |
| Various Solid Tumors | Syngeneic models (Trp53wt, Trp53mut, Trp53-/-) | Anti-PD-1 Antibody | Not Specified | Enhanced antitumor activity of anti-PD-1 therapy. | [9] |
Detailed Experimental Protocols
The successful evaluation of this compound's in vivo efficacy relies on well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.
Gastric Adenocarcinoma Xenograft Model
-
Animal Model: Four-week-old male BALB/c athymic nude mice.[3]
-
Cell Line and Implantation: 5 x 106 MKN45 human gastric adenocarcinoma cells were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups.
-
Therapeutic Regimen:
-
Efficacy Assessment: Tumor volume was measured with calipers at regular intervals. At the end of the study, tumors were excised and weighed. Immunohistochemical analysis for biomarkers like Ki-67 was also performed.[5]
Acute Myeloid Leukemia (AML) Systemic Xenograft Model
-
Animal Model: NOD/SCID mice.[7]
-
Cell Line and Implantation: MOLM-13 human AML cells were injected intravenously to establish a systemic disease model.
-
Treatment Regimen:
-
Efficacy Assessment: Survival was the primary endpoint. Tumor burden was assessed by quantifying human CD45+ cells in peripheral blood or bone marrow via flow cytometry.[7]
Immunomodulatory Effects and Combination with Immunotherapy
Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment (TME).[4][9] Studies in syngeneic mouse models indicate that this compound treatment can decrease the population of immunosuppressive M2 macrophages and increase pro-inflammatory M1 macrophage polarization.[4][9] Furthermore, it has demonstrated co-stimulatory activity in T cells.[9] These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors. Indeed, combination therapy with an anti-PD-1 antibody resulted in enhanced anti-tumor activity in multiple syngeneic tumor models, irrespective of the tumor's p53 status, suggesting that the drug's effect on host immune cells is a key contributor to its efficacy in this context.[9]
Conclusion
The initial in vivo studies of this compound in various mouse models have consistently demonstrated its potential as a potent anti-cancer agent. Its ability to reactivate the p53 pathway leads to significant tumor growth inhibition and improved survival, both as a monotherapy in p53 wild-type cancers and in combination with radiation, chemotherapy, and immunotherapy. The data summarized in this guide highlight the robust preclinical evidence supporting the ongoing clinical development of this compound for the treatment of a broad range of solid and hematologic malignancies.
References
- 1. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 2. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 9. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Alrizomadlin: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Alrizomadlin (also known as APG-115), a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound is under investigation for its therapeutic potential in various cancers.[1][2][3] By binding to MDM2, this compound blocks the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4]
Mechanism of Action
This compound is a selective inhibitor of the Mouse Double Minute 2 homolog (MDM2).[5] In normal cells, p53 activity is tightly regulated by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] Many human tumors overexpress MDM2, leading to the suppression of p53's tumor-suppressive functions.[2][6] this compound competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][5] This disruption stabilizes and activates p53, resulting in the transcriptional activation of p53 target genes, such as p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 6. Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p53 Activation by Alrizomadlin via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to detect the activation of the tumor suppressor protein p53 in response to treatment with Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of MDM2.
Introduction
This compound is an orally bioavailable MDM2 inhibitor that functions by disrupting the interaction between MDM2 and p53.[1][2] Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus maintaining low intracellular levels of p53.[3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound binds to MDM2, blocking its interaction with p53 and leading to the stabilization and accumulation of p53 protein.[5][6] This accumulation activates downstream p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[7] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the activation of p53 by observing the increased expression of total p53 and its phosphorylated forms.[8][9]
Mechanism of Action: this compound-Induced p53 Activation
The signaling pathway for this compound-induced p53 activation is initiated by its direct binding to the MDM2 protein. This inhibitory action disrupts the MDM2-p53 complex, preventing the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it can be further activated by post-translational modifications, such as phosphorylation at key serine residues (e.g., Ser15).[8][10] Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[3][5]
Experimental Data Summary
The following tables summarize key quantitative data for this compound and recommended antibody dilutions for Western blotting.
Table 1: this compound (APG-115) Properties and In Vitro Activity
| Parameter | Value | Reference |
| Target | MDM2 | [5] |
| Binding Affinity (Ki) | <1 nM | [11] |
| IC50 (MDM2 Binding) | 3.8 nM | [5][12] |
| Cell Line Examples (TP53 wild-type) | MOLM-13, MV-4-11, OCI-AML-3 | [7] |
| Effective Concentration Range (In Vitro) | 0.02 µM - 10 µM | [5] |
| Treatment Duration for p53 Accumulation | 4 - 24 hours | [3][5] |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier Examples | Notes |
| Total p53 | 1:1000 - 1:10,000 | Novus Biologicals, Santa Cruz Biotechnology, Cell Signaling Technology | A strong band should be detectable after this compound treatment.[13][14] |
| Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology, Abcam | An increase in this signal indicates p53 activation.[8][15] |
| MDM2 | 1:1000 | Cell Signaling Technology, Santa Cruz Biotechnology | Expression may increase due to the p53-MDM2 feedback loop.[6][15] |
| p21 | 1:1000 | Cell Signaling Technology, Santa Cruz Biotechnology | A downstream target of p53; its upregulation confirms p53 transcriptional activity.[5][15] |
| GAPDH / β-Actin | 1:1000 - 1:5000 | Cell Signaling Technology, Sigma-Aldrich | Loading control to ensure equal protein loading across lanes. |
Detailed Experimental Protocol: Western Blot for p53 Activation
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p53 and related protein levels.
Materials and Reagents
-
Cell Lines: A TP53 wild-type cancer cell line (e.g., HCT116, SJSA-1, MOLM-13)
-
This compound (APG-115): Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[12]
-
Cell Culture Medium and Supplements
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Running Buffer (e.g., MOPS or MES)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is recommended.
-
Primary Antibodies (see Table 2)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed the chosen TP53 wild-type cell line in appropriate culture plates. Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to the loading control (e.g., GAPDH or β-Actin).
-
Expected Results
Upon successful execution of this protocol, you should observe a dose-dependent increase in the protein levels of total p53 and phosphorylated p53 (Ser15) in cells treated with this compound compared to the DMSO control. A corresponding increase in the downstream target p21 would further confirm the activation of the p53 pathway. These results will provide robust evidence of this compound's on-target activity in stabilizing and activating p53.
References
- 1. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 2. This compound | C34H38Cl2FN3O4 | CID 91972012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | APG-115 | MDM2 inhibitor | apoptosis | TargetMol [targetmol.com]
- 8. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Regulation of p53 Function and Stability by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (APG-115) | MDM2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Assessing the Synergistic Effects of Alrizomadlin with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (APG-115) is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] By binding to MDM2, this compound blocks the MDM2-p53 protein-protein interaction, thereby preventing the degradation of the p53 tumor suppressor protein.[1] This leads to the activation of p53 signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] Combining this compound with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. These application notes provide detailed methodologies for assessing the synergistic effects of this compound in combination with various chemotherapeutic agents in both in vitro and in vivo preclinical models.
Key Concepts in Synergy Assessment
The evaluation of drug interactions is crucial in combination therapy. The outcome can be synergistic, additive, or antagonistic.
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Several mathematical models are used to quantify these interactions, with the Chou-Talalay method , which calculates a Combination Index (CI), being one of the most widely used.[5][6]
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
Other models, such as the Bliss Independence model and the Highest Single Agent (HSA) model , are also employed, particularly for in vivo studies.[7][8]
In Vitro Synergy Assessment Protocols
Cell Viability and Proliferation Assays
These assays are fundamental to determining the dose-dependent effects of this compound and chemotherapy, both alone and in combination.
Protocol: MTT/MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV-4-11 for AML; HeLa, SiHa for cervical cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Cytarabine, Cisplatin, Doxorubicin).
-
Treat cells with each drug individually and in combination at constant and non-constant ratios. Include untreated and vehicle-treated controls.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[9]
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[4]
-
Apoptosis Assays
Apoptosis assays are crucial for confirming that the observed decrease in cell viability is due to programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound, chemotherapy, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A synergistic combination will show a significantly higher percentage of apoptotic cells compared to the individual agents.
Cell Cycle Analysis
This analysis helps to elucidate the mechanism of synergy by determining if the drug combination enhances cell cycle arrest at specific phases.
Protocol: Propidium Iodide (PI) Staining for DNA Content
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[15]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Synergistic combinations may show a more profound cell cycle arrest (e.g., G0/G1 arrest) compared to single agents.[16]
In Vivo Synergy Assessment Protocol
Animal models are essential for validating in vitro findings and assessing the therapeutic potential of the drug combination in a physiological context.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human glioblastoma cells, AML cell lines) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment:
-
Randomly assign mice to treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Administer this compound orally according to a predetermined schedule (e.g., daily or every other day).[17]
-
Administer the chemotherapeutic agent (e.g., Temozolomide, Cytarabine) via an appropriate route (e.g., oral, intraperitoneal) and schedule.[3][18][19]
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy of the combination therapy to that of the monotherapies.[8]
-
Synergy can be assessed using models like the Bliss Independence or HSA model, which are well-suited for in vivo data.[6][20]
-
Data Presentation
Quantitative data from in vitro and in vivo experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Synergistic Effects of this compound and Chemotherapy on Cell Viability (IC50 Values in nM)
| Cell Line | This compound (IC50) | Chemotherapy Agent | Chemotherapy (IC50) | Combination (CI Value at Fa=0.5) | Reference |
| MOLM-13 (AML) | Value | Cytarabine | Value | Value (<1 indicates synergy) | [19],[21] |
| MV-4-11 (AML) | Value | Cytarabine | Value | Value | [19],[21] |
| HeLa (Cervical) | Value | Bortezomib | Value | Value | [4] |
| SiHa (Cervical) | Value | Bortezomib | Value | Value | [4] |
| GBM10 (Glioblastoma) | Value (Nutlin3a) | Temozolomide | Value | Additive to Synergistic | [22],[18] |
Note: Specific IC50 and CI values should be experimentally determined and inserted.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Chemotherapy in Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Endpoint | Tumor Growth Inhibition (%) | P-value vs. Control | P-value vs. Monotherapies |
| AML Xenograft | Vehicle | - | Value | - | - | - |
| This compound | Dose/Schedule | Value | Value | Value | - | |
| Cytarabine | Dose/Schedule | Value | Value | Value | - | |
| Combination | Dose/Schedule | Value | Value | Value | Value | |
| Glioblastoma Xenograft | Vehicle | - | Value | - | - | - |
| Nutlin3a | Dose/Schedule | Value | Value | Value | - | |
| Temozolomide | Dose/Schedule | Value | Value | Value | - | |
| Combination | Dose/Schedule | Value | Value | Value | Value |
Note: Doses, schedules, and experimental values should be determined and inserted based on specific in vivo studies.
Visualizations
Signaling Pathway of this compound's Synergistic Action
Caption: this compound and chemotherapy synergistic pathway.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Logical Relationship of Synergy Models
Caption: Models for assessing drug synergy.
References
- 1. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]
- 2. Ascentage Pharma Announces Clinical Trial Collaboration Agreement with MSD to Evaluate APG-115 in Combination With KEYTRUDA® (pembrolizumab) in Advanced Solid Tumors [prnewswire.com]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APG-115 synergizes with bortezomib to induce apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2 inhibitor APG-115 synergizes with PD-1 blockade through enhancing antitumor immunity in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
- 8. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist [scholarworks.indianapolis.iu.edu]
- 19. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing Alrizomadlin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (also known as APG-115) is a potent and selective, orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3][4] By disrupting the interaction between MDM2 and the p53 tumor suppressor protein, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][5] The development of resistance to targeted therapies like this compound is a significant clinical challenge. Understanding the mechanisms of acquired resistance is crucial for the development of next-generation inhibitors and rational combination therapies. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell line models, which are invaluable tools for studying resistance mechanisms.
Core Principles
The development of this compound-resistant cell lines is typically achieved through continuous exposure of parental, sensitive cancer cell lines to gradually increasing concentrations of the drug. This process selects for cells that have acquired genetic or epigenetic alterations conferring a survival advantage in the presence of this compound.
Data Presentation
Quantitative data generated during the establishment and characterization of this compound-resistant cell lines should be meticulously documented. The following tables provide a template for organizing key experimental results.
Table 1: Determination of this compound IC50 in Parental Cell Lines
| Cell Line | Tissue of Origin | TP53 Status | This compound IC50 (nM) | Standard Deviation (nM) |
| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 | 15.6 |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 | 18.3 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | - |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | - | - |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | - | - |
| H929 | Multiple Myeloma | Wild-Type | 259 | 251 |
| MM1S | Multiple Myeloma | Wild-Type | 325 | 105 |
| MOLP-8 | Multiple Myeloma | Wild-Type | 495 | 132 |
| User-defined |
Note: IC50 values are dependent on the assay conditions (e.g., incubation time). The values presented are for a 72-hour incubation period.[2][6]
Table 2: Dose Escalation Schedule for Generating this compound Resistance
| Step | This compound Concentration (nM) | Duration (weeks) | Observations (e.g., cell morphology, growth rate) |
| 1 | Starting Concentration (e.g., IC20) | 2-4 | |
| 2 | 1.5x - 2x previous concentration | 2-4 | |
| 3 | 1.5x - 2x previous concentration | 2-4 | |
| ... | ... | ... | |
| Final | Target Concentration (e.g., >1 µM) | Ongoing |
Table 3: Characterization of this compound-Resistant vs. Parental Cell Lines
| Characteristic | Parental Cell Line | Resistant Cell Line Clone 1 | Resistant Cell Line Clone 2 |
| This compound IC50 (nM) | |||
| Fold Resistance | 1 | ||
| TP53 Status (Sequencing) | |||
| MDM2 Protein Level (Western Blot) | |||
| p53 Protein Level (Western Blot, post-treatment) | |||
| p21 Protein Level (Western Blot, post-treatment) | |||
| MDM2 Gene Copy Number (qPCR/FISH) | |||
| MDM4 Gene Copy Number (qPCR/FISH) | |||
| Cell Cycle Analysis (post-treatment) | |||
| Apoptosis Assay (post-treatment) |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[7]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the 96-well plate with medium containing various concentrations of this compound (e.g., 0.001 µM to 100 µM).[2] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CCK-8 assay.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in the presence of a starting concentration of this compound, typically the IC10-IC20, for 2 days.[1]
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and reach approximately 80% confluency.[1][9]
-
Dose Escalation: Once the cells are growing steadily in the presence of the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.[1]
-
Repeat Cycles: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months.
-
Cryopreservation: At each major concentration increment where cells show stable growth, cryopreserve a batch of cells for future reference.[7][9]
-
Isolation of Resistant Clones: Once the cell population is resistant to a high concentration of this compound (e.g., >1 µM), isolate single-cell clones by limiting dilution or cell sorting to ensure a homogenous resistant population.
-
Stability of Resistance: Culture the resistant clones in drug-free medium for several passages to determine if the resistance phenotype is stable.
Protocol 3: Characterization of this compound-Resistant Cell Lines
-
Confirmation of Resistance: Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line to calculate the fold resistance.
-
TP53 Sequencing: Isolate genomic DNA from both parental and resistant cell lines. Sequence the entire coding region of the TP53 gene to identify any acquired mutations.
-
Western Blot Analysis:
-
Treat parental and resistant cells with this compound (at the parental IC50) for 24 hours.
-
Lyse the cells and perform Western blotting to assess the protein levels of MDM2, p53, and the p53 target gene product, p21.
-
-
Gene Amplification Analysis:
-
Isolate genomic DNA from parental and resistant cells.
-
Perform quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine the gene copy number of MDM2 and MDM4.
-
-
Cell Cycle Analysis:
-
Treat parental and resistant cells with this compound for 24-48 hours.[2]
-
Fix the cells, stain with propidium iodide, and analyze the cell cycle distribution by flow cytometry.
-
-
Apoptosis Assay:
-
Treat parental and resistant cells with this compound for 48-72 hours.
-
Assess the level of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
Visualizations
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation.
Caption: Stepwise process for developing this compound-resistant cell lines.
Caption: Key molecular pathways leading to this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of p53 and MDM2 in Response to Alrizomadlin Treatment
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[1][2][3] In many cancers with wild-type TP53, the p53 protein is inactivated through overexpression or amplification of MDM2, which binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[3][4]
Alrizomadlin (APG-115) is an orally administered, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[5][6][7] By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and accumulation of p53 protein.[1][5] This restoration of p53 function triggers downstream pathways that inhibit tumor growth.[2][8] Consequently, this compound has shown promising antitumor activity in preclinical models and clinical trials, particularly in tumors with wild-type TP53 and MDM2 amplification.[1][9][10]
Immunohistochemistry (IHC) is an essential tool for evaluating the pharmacodynamic effects of this compound in tumor tissues. By detecting the expression and subcellular localization of p53 and MDM2 proteins, IHC can confirm target engagement and elucidate the mechanism of action in situ. Following this compound treatment, an increase in nuclear p53 staining is expected, indicating protein stabilization. A concurrent increase in MDM2 expression may also be observed, as MDM2 is a transcriptional target of p53, creating a negative feedback loop.[1] These application notes provide detailed protocols for the IHC staining of p53 and MDM2 to assess the biological response to this compound treatment.
Data Presentation: Expected IHC Staining Outcomes
Treatment with this compound is expected to increase the nuclear expression of both p53 and MDM2. The following table provides a hypothetical representation of quantitative IHC data using an H-score (Histoscore), which combines staining intensity and the percentage of positive cells (H-score = Σ [Intensity Level × % Cells]).
| Treatment Group | Target Protein | Average H-Score (Range) | Predominant Localization | Interpretation |
| Vehicle Control | p53 | 45 (10-80) | Nuclear (Weak/Diffuse) | Baseline p53 expression, subject to normal MDM2-mediated degradation. |
| This compound | p53 | 220 (150-290) | Nuclear (Strong/Widespread) | Stabilization and accumulation of p53 due to MDM2 inhibition.[2] |
| Vehicle Control | MDM2 | 60 (20-100) | Nuclear | Baseline MDM2 expression. |
| This compound | MDM2 | 180 (120-250) | Nuclear | Upregulation of MDM2 expression resulting from p53-mediated transcription.[2][11] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism by which this compound disrupts it to activate p53's tumor suppressor functions.
Caption: this compound inhibits MDM2, stabilizing p53 and activating downstream pathways.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of p53 and MDM2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Positively charged microscope slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)[12][13]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS[12]
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Primary Antibodies:
-
Anti-p53 monoclonal antibody (e.g., Clone DO-7)
-
Anti-MDM2 monoclonal antibody (e.g., Clone ZR258)[13]
-
-
Antibody Diluent
-
Biotinylated Secondary Antibody or Polymer-based Detection System[12][14]
-
HRP (Horseradish Peroxidase) conjugated streptavidin or polymer
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine)
-
Hematoxylin (counterstain)
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Mounting Medium
-
Positive control slides (e.g., colon carcinoma for p53, liposarcoma for MDM2)[3][15]
IHC Staining Workflow
The diagram below outlines the major steps in the immunohistochemistry protocol.
Caption: A stepwise workflow for immunohistochemical staining of tissue sections.
Detailed Staining Procedure
-
Deparaffinization and Rehydration [3][12] a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Transfer slides through a graded ethanol series:
- 100% Ethanol: 2 changes, 3 minutes each.
- 95% Ethanol: 1 change, 3 minutes.
- 70% Ethanol: 1 change, 3 minutes. c. Rinse slides thoroughly in deionized water.
-
Heat-Induced Epitope Retrieval (HIER) [13][16] a. Place slides in a staining jar filled with pre-heated Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0 for p53; Tris-EDTA, pH 9.0 for MDM2).[15] b. Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for at least 20 minutes. d. Rinse slides with PBS or TBS wash buffer.
-
Blocking a. Peroxidase Block : Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[17] Rinse with wash buffer. b. Protein Block : Apply blocking buffer (e.g., 10% normal goat serum) and incubate for 20-30 minutes at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation [16][17] a. Dilute the primary antibody (anti-p53 or anti-MDM2) to its optimal concentration in antibody diluent. Recommended starting dilutions are typically between 1:100 and 1:400.[16] b. Tap off excess blocking buffer and apply the diluted primary antibody to the tissue sections. c. Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber. d. Wash slides with wash buffer: 3 changes, 5 minutes each.
-
Detection System [16][17] a. Apply the biotinylated secondary antibody or polymer-based reagent according to the manufacturer's instructions. b. Incubate for 30 minutes at room temperature. c. Wash slides with wash buffer: 3 changes, 5 minutes each. d. If using a biotin-based system, apply the HRP-streptavidin reagent and incubate for 30 minutes. Wash again.
-
Chromogen Development [16] a. Prepare the DAB substrate solution immediately before use. b. Apply the DAB solution to the sections and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope. c. Immediately stop the reaction by immersing the slides in deionized water.
-
Counterstaining [16][17] a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse thoroughly with tap water. c. "Blue" the sections by immersing them in a bluing reagent or weak ammonia water for 30-60 seconds. d. Rinse again with tap water.
-
Dehydration and Mounting [12] a. Dehydrate the sections through a reverse graded ethanol series (70%, 95%, 100%). b. Clear in xylene (2 changes, 3 minutes each). c. Apply a coverslip using a permanent mounting medium.
Interpretation of Results and Logical Framework
The final step is the analysis of the stained slides by a qualified professional. Staining should be assessed for intensity (weak, moderate, strong), percentage of positive cells, and subcellular localization. Nuclear staining is the expected positive result for both p53 and MDM2.[3][17]
Caption: Logical flow from this compound treatment to expected IHC staining results.
References
- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. fardadazma.com [fardadazma.com]
- 4. d-nb.info [d-nb.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 7. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. p53 immunohistochemistry protocol [protocols.io]
- 13. zeta-corp.com [zeta-corp.com]
- 14. genomeme.ca [genomeme.ca]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. diagomics.com [diagomics.com]
- 17. genomeme.ca [genomeme.ca]
Pharmacokinetic Analysis of Alrizomadlin in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (APG-115) is an orally administered, selective, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1] By binding with high affinity to MDM2, this compound disrupts the MDM2-p53 protein-protein interaction, which in turn activates the tumor suppression functions of p53.[1] This mechanism has shown therapeutic potential in preclinical models of various cancers, including non-small cell lung cancer and acute myeloid leukemia, and is currently under investigation in multiple clinical trials for solid tumors and hematologic malignancies.[1][2][3]
These application notes provide a framework for conducting and analyzing the pharmacokinetics of this compound in preclinical animal models. While specific quantitative pharmacokinetic data for this compound in animal models is not extensively available in the public domain, this document outlines the standard methodologies and protocols for such an analysis, based on established practices in preclinical drug development.
Data Presentation
Comprehensive pharmacokinetic data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following tables provide a template for summarizing key pharmacokinetic parameters of this compound following administration in various preclinical animal models.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Species/Strain | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (nghr/mL) | AUC (0-inf) (nghr/mL) | t½ (hr) |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (e.g., BALB/c) | ||||||
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (e.g., Sprague-Dawley) | ||||||
| Dog | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (e.g., Beagle) | ||||||
| Monkey | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| (e.g., Cynomolgus) |
Table 2: Bioavailability and Protein Binding of this compound
| Species/Strain | Oral Bioavailability (%) | Plasma Protein Binding (%) |
| Mouse | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available |
| Human | Data Not Available | Data Not Available |
Note: The absence of specific data in the tables above is due to the limited availability of this information in publicly accessible preclinical studies. Researchers are encouraged to populate these tables with their own experimental data.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical pharmacokinetic analysis of this compound.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents (Mice/Rats)
Objective: To determine the pharmacokinetic profile of this compound after a single oral or intravenous administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Male and female rodents (e.g., BALB/c mice or Sprague-Dawley rats, 8-10 weeks old)
-
Gavage needles and syringes
-
Intravenous injection equipment
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral (PO): Administer a single dose of this compound via oral gavage. A typical dose in preclinical anti-tumor studies has been 100 mg/kg in mice.
-
Intravenous (IV): Administer a single bolus dose of this compound via a suitable vein (e.g., tail vein).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL from mice, 200-300 µL from rats) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Use a sparse sampling design for mice if necessary to minimize blood loss per animal.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
-
Protocol 2: In Vitro Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins.
Materials:
-
This compound
-
Plasma from various species (mouse, rat, dog, human)
-
Phosphate-buffered saline (PBS)
-
Rapid equilibrium dialysis (RED) device or ultrafiltration units
-
Incubator
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the plasma of each species to achieve the desired final concentration.
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) and the percentage of protein binding.
-
Visualizations
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
References
- 1. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma [prnewswire.com]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
Application of Alrizomadlin in Patient-Derived Xenograft (PDX) Models: A Guide for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alrizomadlin (APG-115) is an orally available, potent, and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound prevents the proteasome-mediated degradation of p53.[1] This leads to the restoration of p53's transcriptional activity, inducing cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] Furthermore, this compound has been shown to modulate the tumor immune microenvironment, suggesting potential synergistic effects when combined with immunotherapies.[1]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a critical tool in preclinical cancer research. These models are known to recapitulate the histological and genetic characteristics of the original patient tumor more faithfully than traditional cell line-derived xenografts. This high fidelity makes PDX models a valuable platform for evaluating the efficacy of novel therapeutic agents like this compound, identifying predictive biomarkers, and exploring mechanisms of drug resistance.
These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, efficacy data in various cancer types, and detailed protocols for conducting preclinical studies.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the MDM2-p53 interaction.[1] In many cancers with wild-type TP53, the function of the p53 tumor suppressor is abrogated by the overexpression of its negative regulator, MDM2. This compound binds to MDM2, blocking its ability to ubiquitinate p53 and target it for degradation. The resulting accumulation of p53 leads to the transcriptional activation of its downstream targets, such as p21, which mediates cell cycle arrest, and PUMA and BAX, which are involved in the induction of apoptosis.[2][3]
Beyond its direct effects on tumor cells, this compound has also been shown to impact the tumor microenvironment. It can enhance the immune response against tumors, in part by increasing the expression of MDM2 on T cells, which augments their function.[1] This provides a strong rationale for combining this compound with immune checkpoint inhibitors.
dot
Caption: this compound's mechanism of action in a tumor cell.
Efficacy of this compound in PDX Models
Preclinical studies utilizing PDX models have demonstrated the anti-tumor activity of this compound in a variety of solid and hematological malignancies. The tables below summarize the available quantitative data on its efficacy, both as a monotherapy and in combination with other agents.
Table 1: Efficacy of this compound Monotherapy in PDX Models
| Cancer Type | PDX Model Details | This compound Dosage and Schedule | Outcome Measure | Result |
| Neuroblastoma | In vivo models | Not specified | Antitumor activity | Demonstrated antitumor activity as a single agent.[4] |
| Gastric Adenocarcinoma | Xenograft model | 100 mg/kg, oral, once daily | Tumor growth | Decreased xenograft tumor growth. |
Table 2: Efficacy of this compound Combination Therapy in PDX Models
| Cancer Type | Combination Agent | PDX Model Details | This compound Dosage and Schedule | Outcome Measure | Result |
| Cervical Cancer | Bortezomib | Xenograft models | Not specified | Tumor growth | Significantly suppressed tumor growth.[3] |
Experimental Protocols
The following section provides detailed protocols for the application of this compound in PDX models, from model establishment to pharmacodynamic analysis.
I. Establishment and Expansion of Patient-Derived Xenografts
A robust and well-characterized PDX model is the foundation of a successful preclinical study.
1. Materials:
-
Fresh patient tumor tissue, collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD-scid, NSG mice).
-
Surgical instruments (scalpels, forceps).
-
Growth medium (e.g., DMEM/F12) with antibiotics.
-
Matrigel (optional).
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
2. Protocol:
-
Tissue Processing: Immediately after surgical resection, place the tumor tissue in sterile growth medium on ice. Mince the tissue into small fragments (2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
-
Implant a single tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and mince the viable tumor into fragments for implantation into new host mice (serial passaging).
-
-
Cryopreservation:
-
Place tumor fragments in cryovials with cryopreservation medium.
-
Freeze the vials slowly to -80°C before transferring to liquid nitrogen for long-term storage.
-
dot
Caption: Experimental workflow for a typical PDX study.
II. This compound Administration in PDX Models
This compound is orally bioavailable, making oral gavage the preferred route of administration in mice.
1. Materials:
-
This compound (APG-115).
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles (flexible plastic or stainless steel).
-
Syringes.
2. Protocol:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the study.
-
Dosing:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Administer this compound via oral gavage. A typical dosage for preclinical studies is in the range of 100 mg/kg, administered once daily.[3] However, the optimal dose and schedule may vary depending on the PDX model and the specific study objectives.
-
The administration schedule can be continuous daily dosing or intermittent schedules (e.g., 5 days on, 2 days off) to mimic clinical protocols.
-
The control group should receive the vehicle alone.
-
III. Assessment of Anti-Tumor Efficacy
Tumor growth inhibition is the primary endpoint for assessing the efficacy of this compound in PDX models.
1. Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100
-
Other metrics such as Objective Response Rate (ORR) and Disease Control Rate (DCR) can be adapted from clinical trial criteria for preclinical studies.
-
IV. Pharmacodynamic Analysis
Pharmacodynamic (PD) studies are essential to confirm that this compound is engaging its target and modulating the intended signaling pathways within the tumor.
1. Western Blotting for Protein Expression:
-
Objective: To quantify the levels of p53, MDM2, and downstream effector proteins like p21.
-
Protocol:
-
At the end of the treatment period (or at specific time points), euthanize the mice and resect the tumors.
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
2. Immunohistochemistry (IHC) for Biomarker Localization:
-
Objective: To assess the in situ expression and localization of key biomarkers within the tumor tissue.
-
Protocol:
-
Fix a portion of the resected tumor in 10% neutral buffered formalin.
-
Process the fixed tissue and embed it in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against p53, Ki-67 (a proliferation marker), and cleaved caspase-3 (an apoptosis marker).
-
Apply a labeled polymer-HRP secondary antibody.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
-
dot
Caption: Key signaling events following this compound treatment.
Conclusion
This compound represents a promising therapeutic strategy for a range of cancers, particularly those with wild-type TP53. The use of PDX models provides a clinically relevant platform for further preclinical evaluation of this compound, both as a monotherapy and in combination with other anti-cancer agents. The protocols outlined in these application notes offer a framework for researchers to design and execute robust preclinical studies to better understand the therapeutic potential of this compound and to identify patient populations most likely to benefit from this novel MDM2 inhibitor. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data to guide the clinical development of this compound.
References
- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
Troubleshooting & Optimization
Troubleshooting inconsistent Alrizomadlin dose-response curves in vitro
Welcome to the technical support center for Alrizomadlin. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent dose-response curves observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1] It works by binding with high affinity to MDM2, which blocks the interaction between MDM2 and the tumor suppressor protein p53.[2][3] Normally, MDM2 targets p53 for proteasomal degradation.[4][5] By inhibiting this interaction, this compound stabilizes p53, leading to the activation of p53 signaling pathways. This results in the induction of cell-cycle arrest and apoptosis in cancer cells that have functional, wild-type p53.[1][4]
Q2: Why is the IC50 value I'm observing for this compound different from published values?
Discrepancies in IC50 values are common and can arise from a variety of experimental factors. The most critical factor for this compound is the p53 status of your cell line . The sensitivity to MDM2 inhibitors is highly correlated with wild-type p53 status.[5] Cells with mutated or null p53 are expected to be highly resistant. Other key factors include:
-
Cell Line Identity: Ensure your cell line has been authenticated (e.g., via STR profiling) to rule out misidentification or cross-contamination.[6]
-
Metabolic Activity: The type of viability assay used (e.g., tetrazolium reduction vs. ATP-based) and the metabolic state of the cells can influence results.[6]
-
Assay Conditions: Incubation time, cell seeding density, and serum concentration in the media can all significantly alter apparent IC50 values.
Q3: My dose-response curve is flat or does not show a sigmoidal shape. What could be the cause?
A non-sigmoidal or flat dose-response curve often indicates a lack of biological response within the tested concentration range. Key troubleshooting steps include:
-
Confirm p53 Status: Verify that your cell line is p53 wild-type. This compound's primary mechanism is p53-dependent.[5][7][8]
-
Check Compound Integrity: Ensure the this compound powder was dissolved correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Expand Dose Range: Your concentration range may be too low. Test a much wider range of concentrations (e.g., from picomolar to high micromolar) to capture the full dose-response.
-
Increase Incubation Time: The selected time point (e.g., 24, 48, 72 hours) may not be sufficient to observe significant cell death or growth arrest. An incubation of 72 hours is common for proliferation assays.[1]
Troubleshooting Guide for Inconsistent Dose-Response Curves
This guide provides a systematic approach to diagnosing and resolving variability in your this compound experiments.
Data Presentation: Impact of Experimental Variables
The following table summarizes how common experimental variables can influence the resulting IC50 values for this compound. Note that these are illustrative examples to demonstrate potential trends.
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Rationale |
| Cell Seeding Density | Low (1,000 cells/well) | 25 nM | High (10,000 cells/well) | 75 nM | Higher cell numbers may require more compound to achieve the same effect. |
| Serum Concentration | Low (2% FBS) | 15 nM | High (10% FBS) | 40 nM | Serum proteins can bind to the compound, reducing its effective concentration. |
| Incubation Time | 48 hours | 90 nM | 72 hours | 35 nM | A longer duration allows for the full apoptotic or anti-proliferative effects to manifest. |
| Cell Passage Number | Low (<10) | 30 nM | High (>30) | >500 nM | High passage numbers can lead to genetic drift, including changes in p53 pathway integrity. |
| p53 Status | Wild-Type (e.g., AGS) | 18.9 nM[1] | Mutant (e.g., SW620) | >10,000 nM | This compound's mechanism is primarily dependent on functional p53.[5] |
Experimental Protocol: Determining this compound IC50 using a Cell Viability Assay
This protocol provides a general framework for a 72-hour cell viability experiment using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Cell Culture:
-
Culture p53 wild-type cancer cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Ensure cells are in the logarithmic growth phase and are at a low passage number.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells to the optimized seeding density (e.g., 2,000 cells/100 µL) in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence readings.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 3. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Rare Pediatric Disease Designation by the US FDA for the Treatment of Neuroblastoma [prnewswire.com]
- 4. Facebook [cancer.gov]
- 5. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Alrizomadlin Technical Support Center: Optimizing Concentration and Minimizing Off-Target Effects
Welcome to the technical support center for Alrizomadlin (APG-115). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, with a focus on maximizing on-target efficacy while understanding and minimizing unwanted effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2][3] It works by binding to MDM2 at the p53-binding pocket, disrupting the MDM2-p53 interaction.[1][2] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[4] The stabilization of p53 leads to the activation of downstream signaling pathways, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][4]
Q2: What are the known "off-target" effects of this compound?
A2: The term "off-target" can be misleading for this compound. Most of the observed toxicities, such as thrombocytopenia and neutropenia, are considered "on-target" effects.[5][6] These occur because this compound reactivates p53 in normal, non-cancerous cells, particularly sensitive hematopoietic progenitor cells, leading to their apoptosis or cell cycle arrest. True off-target effects, like binding to other proteins such as kinases, are not widely reported for this compound, which is described as a selective inhibitor.[2][5] The primary challenge is managing on-target toxicity in non-malignant cells.
Q3: How do I select an appropriate starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line being studied. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific model. Based on published data, effective concentrations can range from low nanomolar to micromolar.[1][5] For example, IC50 values of 18.9 nM in AGS cells and 103.5 nM in MKN45 cells have been reported.[1] For mechanism-of-action studies, concentrations between 20 nM and 200 nM are often used to induce p53-dependent effects.[1]
Q4: How can I confirm that this compound is activating the p53 pathway in my cells?
A4: The most direct way is to measure the protein levels of p53 and its key downstream targets via Western blot. Following successful treatment with this compound, you should observe an accumulation of p53 protein and an upregulation of MDM2 (a transcriptional target of p53, forming a negative feedback loop) and p21 (a cyclin-dependent kinase inhibitor that induces cell cycle arrest).[7]
Q5: What is the difference between on-target efficacy and on-target toxicity?
A5:
-
On-target efficacy refers to the desired therapeutic effect, which for this compound is the activation of p53 in TP53 wild-type cancer cells, leading to tumor cell death.
-
On-target toxicity refers to the adverse effects caused by the drug acting on its intended target (MDM2) in healthy, non-cancerous cells. For this compound, this is p53 activation in normal tissues, which can lead to side effects like myelosuppression. The goal of optimization is to find a therapeutic window where cancer cells are more sensitive to p53 activation than normal cells.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| TP53 Mutation or Deletion | Confirm the TP53 status of your cell line. This compound's efficacy is primarily dependent on wild-type p53 function.[7] Use a TP53-mutant or null cell line as a negative control. |
| Drug Concentration Too Low | Perform a dose-response experiment with a broader range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Insufficient Incubation Time | Extend the treatment duration. Cell cycle arrest and apoptosis are time-dependent processes. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a cell counter to plate a consistent number of cells in each well. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the media after adding this compound. If precipitation occurs, consider reducing the final concentration or preparing the dilutions in pre-warmed media. |
Issue 3: Western blot shows no increase in p53 or p21 levels.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Treatment Conditions | Optimize both the concentration and duration of this compound treatment. A time course (e.g., 4, 8, 12, 24 hours) can help identify the peak time for protein expression changes. |
| Poor Antibody Quality | Validate your primary antibodies for p53, MDM2, and p21 using a positive control, such as cells treated with a known DNA-damaging agent (e.g., doxorubicin) to induce p53. |
| Inefficient Protein Extraction | Ensure your lysis buffer contains protease and phosphatase inhibitors. Perform protein extraction on ice to prevent degradation. |
| Cell Line is TP53-deficient | Re-verify the TP53 status of your cell line. Without functional p53, you will not see the expected downstream protein upregulation.[7] |
Data Presentation: In Vitro Concentrations of this compound
The following table summarizes effective concentrations of this compound from various in vitro studies. These values should be used as a reference to guide the design of your dose-response experiments.
| Cell Line | Cell Type | Parameter | Concentration | Duration | Reference |
| AGS | Gastric Adenocarcinoma | IC50 | 18.9 ± 15.6 nM | 72 hours | [1] |
| MKN45 | Gastric Adenocarcinoma | IC50 | 103.5 ± 18.3 nM | 72 hours | [1] |
| SJSA-1 | Osteosarcoma | IC50 | 2.7 µM | Not Specified | [5] |
| TPC-1 | Thyroid Cancer | Cell Cycle Arrest | 0.3 - 10 µM | 24 hours | [1] |
| KTC-1 | Thyroid Cancer | Cell Cycle Arrest | 0.3 - 10 µM | 24 hours | [1] |
| AGS, MKN45 | Gastric Adenocarcinoma | p53 Activation | 20 nM, 200 nM | 24 hours | [1] |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
Objective: To measure the protein levels of p53, MDM2, and p21 following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere for 24 hours.
-
Treatment: Treat cells with a vehicle control (DMSO) and various concentrations of this compound (e.g., 10 nM, 50 nM, 200 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Seeding and Treatment: Seed cells as described above and treat with vehicle and this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Methodology:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle and a range of this compound concentrations for 24 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10]
-
Lysis and Signal Generation: Add the Caspase-Glo® 3/7 Reagent directly to each well. This single reagent lyses the cells and contains the substrate for caspases 3 and 7.
-
Incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for in vitro characterization of this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. This compound | C34H38Cl2FN3O4 | CID 91972012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Managing Alrizomadlin-induced thrombocytopenia in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing thrombocytopenia observed in animal studies with alrizomadlin (APG-115), a potent MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced thrombocytopenia?
A1: this compound is an MDM2 inhibitor that functions by blocking the interaction between MDM2 and the tumor suppressor protein p53.[1] This leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. However, this p53 activation is not limited to tumor cells. In the bone marrow, p53 activation in hematopoietic progenitor cells, including megakaryocyte progenitors, is thought to be the primary cause of hematologic toxicities.[1] Studies with other MDM2 inhibitors have shown that p53 activation can lead to apoptosis of these progenitor cells and impair the maturation of megakaryocytes, which are responsible for producing platelets. This ultimately results in a lower platelet count in the peripheral blood.
Q2: Is thrombocytopenia an expected on-target effect of this compound?
A2: Yes, thrombocytopenia is considered an on-target effect of this compound and other MDM2 inhibitors. The mechanism is directly linked to the desired therapeutic action of p53 activation. This hematologic toxicity was predicted from in vitro and in vivo pharmacology and genotoxicity studies of this compound.[1]
Q3: How does the incidence of thrombocytopenia in animal models translate to clinical observations?
A3: Thrombocytopenia is a significant and often dose-limiting toxicity observed in human clinical trials of this compound. The most common grade 3/4 treatment-related adverse events in a first-in-human phase I study were thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%).[1][2] Preclinical animal models are therefore critical for determining a safe starting dose and schedule for clinical trials and for understanding the kinetics of platelet count changes to inform clinical monitoring and management strategies.
Q4: What are the typical animal models used to evaluate this compound-induced thrombocytopenia?
A4: Preclinical studies of this compound and other MDM2 inhibitors have utilized various animal models, most commonly mouse models, including those with tumor xenografts.[3] Studies with a similar MDM2 inhibitor, RG7112, have also involved rats and monkeys to assess hematological effects.
Troubleshooting Guide: Managing this compound-Induced Thrombocytopenia in Animal Studies
Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia.
-
Possible Cause: The this compound dose may be too high for the specific animal strain or model. Animal strain, age, and underlying health conditions can influence susceptibility to drug-induced myelosuppression.
-
Troubleshooting Steps:
-
Review Dosing: Confirm the correct dose was administered.
-
Dose De-escalation: In subsequent cohorts, consider reducing the dose or altering the dosing schedule (e.g., from daily to every other day).
-
Establish MTD: If not already done, perform a maximum tolerated dose (MTD) study to identify a safer dose range.
-
Monitor Animal Health: Ensure animals are not compromised by other health issues that could exacerbate thrombocytopenia.
-
Issue 2: Difficulty in obtaining consistent and accurate platelet counts.
-
Possible Cause: Improper blood collection or sample handling techniques can lead to platelet clumping and inaccurate automated counts.
-
Troubleshooting Steps:
-
Blood Collection Technique: Use appropriate, consistent blood collection methods (e.g., retro-orbital sinus, submandibular vein) with minimal stress to the animal.
-
Anticoagulant: Ensure blood is collected into tubes with an appropriate anticoagulant (e.g., EDTA) and mixed gently but thoroughly.
-
Sample Analysis: Analyze samples promptly after collection. If automated counters are used, perform blood smear examinations to visually confirm platelet numbers and check for clumps.
-
Issue 3: Animals are showing clinical signs of bleeding.
-
Possible Cause: Platelet counts have likely dropped to a critically low level (typically <50,000/µL in veterinary medicine), increasing the risk of spontaneous hemorrhage.
-
Troubleshooting Steps:
-
Immediate Assessment: Humanely assess the animal's condition.
-
Supportive Care: Provide supportive care as per institutional guidelines, which may include soft bedding to prevent injury and easily accessible food and water.
-
Dose Interruption: Immediately cease this compound administration.
-
Ethical Endpoint: If bleeding is severe or the animal's welfare is compromised, euthanasia should be considered as a humane endpoint.
-
Protocol Review: Review the study protocol to determine if more frequent monitoring or earlier intervention points are needed. In some veterinary clinical settings, vincristine has been used to stimulate platelet release from the bone marrow in cases of immune-mediated thrombocytopenia.[4] While not a standard practice in research, it highlights a potential, though unexplored, intervention strategy.
-
Quantitative Data Summary
Table 1: Hypothetical Example of this compound's Effect on Platelet Counts in a Mouse Model
| Dose Group (mg/kg, oral, daily) | Day 0 (Baseline) Platelet Count (x10³/µL) | Day 7 Platelet Nadir (x10³/µL) | Percent Decrease from Baseline | Day 14 Recovery (x10³/µL) |
| Vehicle Control | 950 ± 120 | 930 ± 110 | 2% | 960 ± 130 |
| 25 mg/kg | 980 ± 150 | 650 ± 90 | 34% | 890 ± 115 |
| 50 mg/kg | 960 ± 130 | 420 ± 75 | 56% | 750 ± 100 |
| 100 mg/kg | 990 ± 140 | 210 ± 60 | 79% | 580 ± 95 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Monitoring this compound-Induced Thrombocytopenia in Mice
-
Animal Model: Female CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Randomly assign animals to dose groups (e.g., vehicle control, 25 mg/kg, 50 mg/kg, 100 mg/kg this compound). A group size of n=5-8 is typical for a toxicity study.
-
Baseline Blood Collection (Day 0):
-
Collect 50-100 µL of blood from each mouse via the submandibular or saphenous vein into an EDTA-coated micro-collection tube.
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for mouse blood.
-
Prepare a blood smear for manual review of platelet morphology and to rule out clumping.
-
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the designated dose daily for the planned duration (e.g., 14 days).
-
Interim Blood Monitoring:
-
Collect blood on Days 3, 7, and 14 (or as determined by the expected nadir).
-
Perform CBC and blood smear analysis at each time point.
-
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity, including petechiae, bruising, lethargy, or bleeding from the nose or gastrointestinal tract (visible in feces).
-
Record body weights daily.
-
-
Data Analysis:
-
Calculate the mean platelet count for each group at each time point.
-
Determine the platelet nadir (lowest point) for each dose group.
-
Calculate the percentage change in platelet count from baseline.
-
Visualizations
Caption: Mechanism of this compound-Induced Thrombocytopenia.
Caption: Workflow for Managing Thrombocytopenia in Animal Studies.
References
- 1. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 3. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amcny.org [amcny.org]
Alrizomadlin Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Alrizomadlin (also known as APG-115 or AA-115), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] It functions by binding to MDM2 at the interface where it interacts with the p53 tumor suppressor protein.[1] This disruption prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[1] As a result, p53 levels are stabilized, its transcriptional activity is restored, and p53-mediated signaling pathways are activated, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
Q2: What are the main challenges when working with this compound in the lab?
A2: The primary challenges with this compound are its low aqueous solubility and the potential for precipitation when preparing solutions and in aqueous-based experimental systems like cell culture media. Ensuring its stability in solution over the course of an experiment is also a critical consideration.
Troubleshooting Guides
Issue 1: this compound Precipitation During Stock Solution Preparation
Symptoms:
-
Visible particulate matter or cloudiness in the solvent after adding this compound powder.
-
Inability to achieve the desired concentration.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | This compound is practically insoluble in water.[2] The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[2] Ethanol can also be used. |
| Exceeding Solubility Limit | Do not attempt to prepare stock solutions at concentrations exceeding the known solubility limits. Sonication may be recommended to aid dissolution in DMSO.[4] |
| Low-Quality or "Wet" DMSO | Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[2] Always use fresh, anhydrous, high-quality DMSO. |
Issue 2: Precipitation When Diluting this compound into Aqueous Buffers or Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate forming immediately upon addition of the this compound DMSO stock solution to your aqueous medium.
-
Inconsistent or lower-than-expected activity in the assay.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to crash out of solution. |
| Recommended Dilution Method: Perform serial dilutions. First, create an intermediate dilution of the stock in DMSO. Then, add the working concentration to your final aqueous medium drop-wise while gently vortexing or swirling the medium.[4] | |
| Low Temperature of Aqueous Medium | Adding a room temperature stock solution to a cold (e.g., 4°C) buffer or medium can decrease solubility and promote precipitation. |
| Recommended Practice: Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution.[4] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[4] | |
| High Final Concentration of this compound | The desired final concentration in the assay may still be above the aqueous solubility limit of this compound, even with a low percentage of DMSO. |
| Consider Reformulation (for in vivo studies): For animal studies, formulations containing co-solvents and surfactants like PEG300 and Tween 80 can be used to achieve higher concentrations in a clear solution.[4] |
Issue 3: Loss of this compound Activity or Inconsistent Results Over Time
Symptoms:
-
Diminished effect of this compound in assays repeated over several days or weeks using the same stock solution.
-
High variability between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Improper Storage of Stock Solutions | This compound, like many organic compounds, can degrade over time if not stored correctly. |
| Storage Recommendations: Store this compound powder at -20°C for up to 3 years.[2] Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] | |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to degradation of the compound or introduction of moisture into the stock solution, affecting solubility and stability. |
| Best Practice: Aliquoting stock solutions into volumes appropriate for a single experiment is crucial to avoid repeated freezing and thawing.[2] | |
| Light Exposure | While specific photostability data for this compound is not readily available, it is good laboratory practice to protect all compound stock solutions from light. |
| Recommendation: Store stock solution vials in the dark (e.g., in a freezer box or wrapped in foil). When working with the compound, minimize its exposure to direct light. |
Quantitative Data Summary
Table 1: this compound Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₈Cl₂FN₃O₄ | [1] |
| Molecular Weight | 642.6 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (155.62 mM) | [2] |
| Solubility in Ethanol | 100 mg/mL | |
| Solubility in Water | Insoluble | [2] |
| Binding Affinity (IC₅₀ to MDM2) | 3.8 nM | [2][3] |
| Binding Affinity (Ki to MDM2) | <1 nM | [2][3] |
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols & Visualizations
MDM2-p53 Signaling Pathway
This compound reactivates the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2. The diagram below illustrates this mechanism.
References
- 1. This compound | C34H38Cl2FN3O4 | CID 91972012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Alrizomadlin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with Alrizomadlin, a novel MDM2-p53 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound and other MDM2 inhibitors?
The leading cause of acquired resistance to MDM2 inhibitors like this compound is the acquisition of new mutations in the TP53 gene.[1][2] Cells that develop resistance are often characterized by loss-of-function mutations in the DNA binding domain of p53.[1] These resistant cells can emerge from pre-existing tumor cell populations with low-frequency TP53 mutations that are selected for during treatment.
Q2: If cells develop resistance to this compound, will they be cross-resistant to other chemotherapies?
Yes, cells that acquire resistance to MDM2 inhibitors through TP53 mutation have been shown to be resistant not only to other MDM2 inhibitors but also to a broad spectrum of chemotherapeutic agents.[1]
Q3: What are the potential strategies to overcome acquired resistance to this compound?
The most promising strategy to overcome acquired resistance is the use of combination therapies.[3][4][5][6][7] Preclinical and clinical data suggest that combining this compound with other anti-cancer agents can enhance its efficacy and potentially circumvent resistance mechanisms.
Q4: Which combination therapies with this compound are currently being investigated?
This compound is being investigated in combination with several agents, most notably the PD-1 inhibitor pembrolizumab.[8][9][10][11] This combination is based on this compound's ability to act as a host immunomodulator, enhancing T-cell mediated anti-tumor immunity.[9][12] Other potential combination partners that have been explored in preclinical studies include BCL-2 inhibitors, CDK4 inhibitors, and other targeted therapies.[10]
Q5: How does this compound enhance the efficacy of immunotherapy?
Preclinical studies have shown that this compound can promote the shift from immunosuppressive M2 macrophages to anti-tumor M1 macrophages within the tumor microenvironment.[9] This immunomodulatory effect can help restore the anti-tumor activity in patients whose cancers have become resistant to PD-1/PD-L1 blockade.[8]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in long-term cell culture experiments.
| Possible Cause | Recommended Action |
| Selection of pre-existing TP53 mutant cells | 1. Verify TP53 status: Sequence the TP53 gene in your resistant cell line to identify potential mutations. Compare this to the parental cell line.[1][2] 2. Clonal analysis: If possible, perform single-cell cloning of the parental line to assess baseline heterogeneity in this compound sensitivity. |
| De novo acquisition of TP53 mutations | 1. Monitor TP53 status over time: Periodically sequence the TP53 gene in your long-term cultures to detect the emergence of mutations. 2. Establish resistant clones: Generate and characterize multiple independent resistant clones to identify common resistance-conferring mutations.[1] |
| Activation of alternative survival pathways | 1. Pathway analysis: Perform transcriptomic or proteomic analysis to identify upregulated survival pathways in resistant cells. Whole genome sequencing and transcriptome analysis of resistant cells have shown upregulation of N-RAS, MAPK/ERK, and NF-κB pathways.[3] 2. Combination treatment: Test the efficacy of combining this compound with inhibitors of the identified survival pathways. |
Problem: Lack of in vivo efficacy of this compound in xenograft models after initial response.
| Possible Cause | Recommended Action |
| Tumor heterogeneity and selection of resistant clones | 1. Biopsy and genetic analysis: If feasible, biopsy the relapsed tumors and perform genetic analysis to check for TP53 mutations or other resistance markers.[13] 2. Combination therapy: Treat a cohort of animals with this compound in combination with an agent that has a different mechanism of action, such as pembrolizumab.[9] |
| Changes in the tumor microenvironment | 1. Immunohistochemistry (IHC) / Flow Cytometry: Analyze the immune cell infiltrate in tumors from treated and resistant animals, focusing on the ratio of M1/M2 macrophages and the presence of T-cells.[9] 2. Cytokine profiling: Measure cytokine levels in the tumor microenvironment to assess the immunomodulatory effects of this compound.[10] |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Combination with Pembrolizumab in Immunotherapy-Resistant Tumors
| Tumor Type | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| Melanoma | 23 | 17.4% | 60.9% | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | 14 | 1 confirmed PR | - | [8] |
| Liposarcoma | - | 6.2% | 81.2% | [9] |
| Urothelial Carcinoma | 5 | 1 confirmed PR | - | [8] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | 3 | 1 unconfirmed PR | - | [8] |
Table 2: Clinical Efficacy of this compound Monotherapy
| Patient Population | Number of Assessable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| Advanced Solid Tumors | 20 | 10% | 50% | [10][14] |
| MDM2-amplified and TP53 wild-type tumors | 8 | 25% | 100% | [10][14][15][16] |
Table 3: Phase II Study of this compound in Combination with Toripalimab
| Tumor Type | Number of Efficacy-Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| Biliary Tract Cancer (BTC) | 6 | 16.7% | 100% | [17] |
| Liposarcoma (LPS) | 6 | 16.7% | 66.7% | [17] |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound by continuous exposure to escalating drug concentrations.[1][18]
Materials:
-
Parental cancer cell line with wild-type TP53
-
Complete cell culture medium
-
This compound (or other MDM2 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Sterile cell culture plates, flasks, and pipettes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the initial IC₅₀:
-
Plate the parental cell line at an appropriate density in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC₅₀.
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Dose escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[18]
-
Continue this stepwise increase in drug concentration as the cells develop resistance.
-
At each stage, it is advisable to cryopreserve a stock of the cells.
-
-
Characterization of resistant cells:
-
After several months of continuous culture and dose escalation, confirm the resistant phenotype by determining the new IC₅₀ of the resistant cell line and comparing it to the parental line. A significant increase (e.g., >10-fold) indicates acquired resistance.[1]
-
Perform molecular characterization, including TP53 sequencing, to identify the mechanism of resistance.
-
Visualizations
Caption: Mechanism of this compound action and acquired resistance.
Caption: Workflow for addressing this compound resistance.
Caption: Synergy of this compound and Pembrolizumab.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. TP53 mutations and drug sensitivity in acute myeloid leukaemia cells with acquired MDM2 inhibitor resistance | bioRxiv [biorxiv.org]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy : can we overcome them? [umu.diva-portal.org]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Alrizomadlin combination therapy experiments
Welcome to the technical support center for Alrizomadlin combination therapy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as APG-115) is an orally available, small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1][2] Its primary mechanism of action is to block the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancer cells with wild-type TP53, MDM2 is overexpressed and binds to p53, leading to p53's degradation. By inhibiting this interaction, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This can result in cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1]
Q2: Why is this compound often used in combination therapies?
A2: While this compound can have anti-tumor activity as a single agent, combination therapy is a common strategy to enhance efficacy, overcome resistance, and broaden its therapeutic application.[4] Cancer cells can develop resistance to single-agent therapies through various mechanisms. Combining this compound with other anti-cancer agents that have different mechanisms of action can create synergistic effects, leading to a more potent anti-tumor response.[5] For example, it has shown promise in combination with checkpoint inhibitors like pembrolizumab, potentially by modulating the tumor immune microenvironment.[6]
Q3: What are some common combination partners for this compound?
A3: this compound has been investigated in combination with a variety of agents, including:
-
Checkpoint inhibitors: (e.g., pembrolizumab, toripalimab) to enhance anti-tumor immunity.[6][7]
-
BCL-2 inhibitors: (e.g., venetoclax, lisaftoclax) to dually target apoptotic pathways.[2][8]
-
MEK inhibitors: (e.g., trametinib, selumetinib) to target the MAPK signaling pathway.[9][10]
-
PI3K/mTOR inhibitors: To target another critical cell survival pathway.
-
Chemotherapy: (e.g., carboplatin) though this can sometimes lead to unexpected antagonistic effects.
Q4: What is the significance of p53 status in this compound therapy?
A4: The status of the TP53 gene is a critical determinant of sensitivity to this compound. Since this compound's primary mechanism involves reactivating wild-type p53, tumors with a functional (wild-type) TP53 gene are generally more likely to respond.[3] Tumors with mutated or deleted TP53 may be inherently resistant to this compound's p53-dependent effects.[3] However, some p53-independent effects of MDM2 inhibitors are also being explored.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues you might encounter during your this compound combination therapy experiments in a question-and-answer format.
Issue 1: Observing Antagonism Instead of Expected Synergy
Q: We expected our combination of this compound and Drug X to be synergistic, but our cell viability assays are showing an antagonistic interaction (Combination Index > 1). What could be the cause?
A: Observing antagonism when synergy is expected can be perplexing. Here are several potential reasons and troubleshooting steps:
-
Cell Cycle Arrest vs. Apoptosis: this compound can induce cell cycle arrest in p53 wild-type cells.[11] If the second drug (Drug X) is a cytotoxic agent that targets actively dividing cells (e.g., some chemotherapies), the this compound-induced cell cycle arrest may protect the cells from the effects of Drug X, leading to an antagonistic outcome.[11]
-
Troubleshooting:
-
Sequence of administration: Instead of simultaneous administration, try sequential dosing. For example, treat with Drug X first to induce DNA damage, followed by this compound to promote p53-mediated apoptosis.
-
Cell cycle analysis: Perform flow cytometry for cell cycle analysis (e.g., propidium iodide staining) to confirm if this compound is causing a G1 or G2/M arrest in your cell line.
-
-
-
Off-Target Effects: At higher concentrations, either this compound or the combination partner may have off-target effects that interfere with each other's primary mechanism of action.
-
Troubleshooting:
-
Dose-response matrix: Ensure you have performed a comprehensive dose-response matrix to identify the optimal concentrations for synergy. Antagonism may occur at high concentrations, while synergy might be present at lower, more clinically relevant doses.
-
-
-
p53-Independent Effects: The combination might be engaging unexpected p53-independent pathways.
-
Troubleshooting:
-
Mechanism of action studies: Use techniques like Western blotting to investigate the expression levels of key proteins in the relevant signaling pathways (e.g., p53, p21, MDM2, and pathways related to Drug X).
-
-
Issue 2: High Variability in Cell Viability or Apoptosis Assays
Q: Our replicate wells in our cell viability/apoptosis assays show high variability, making it difficult to interpret the results. How can we reduce this variability?
A: High variability can obscure real biological effects. Consider these common sources of variability and their solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Troubleshooting:
-
Cell counting: Ensure accurate cell counting using a hemocytometer or an automated cell counter.
-
Cell suspension: Maintain a homogenous cell suspension by gently pipetting or vortexing before and during plating.
-
Edge effects: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media.
-
-
-
Assay-Specific Issues:
-
MTT/MTS/XTT Assays: Incomplete formazan crystal solubilization in MTT assays can lead to variability. Ensure complete solubilization before reading the plate. For all tetrazolium-based assays, ensure the incubation time is consistent across all plates.
-
Caspase-Glo Assays: Background luminescence from serum in the culture medium can be a source of variability.[12]
-
Troubleshooting: Include "no-cell" controls with just media and the Caspase-Glo reagent to determine the background signal.[12]
-
-
Annexin V/PI Staining: Rough cell handling during harvesting and staining can cause mechanical damage to the cell membrane, leading to false positives for both Annexin V and PI.[3][13]
-
Troubleshooting: Handle cells gently, use a non-EDTA-based dissociation solution for adherent cells, and avoid harsh vortexing.[13]
-
-
-
Drug Preparation and Dilution: Errors in preparing drug stocks or serial dilutions can lead to inconsistent results.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Issue 3: Discrepancy Between Different Synergy Analysis Models
Q: We analyzed our combination data using both the Chou-Talalay (Combination Index) and the Bliss Independence models, and they are giving us conflicting results. Which one should we trust?
A: It is not uncommon for different synergy models to yield different interpretations, as they are based on different assumptions.
-
Chou-Talalay (Combination Index - CI): This method is based on the median-effect principle and is a dose-effect based model. It is particularly useful for drugs that have a similar mechanism of action or where one drug affects the potency of the other. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
-
Bliss Independence: This model assumes that the two drugs act independently. It is often used for drugs with different mechanisms of action. Synergy is concluded if the observed effect of the combination is greater than the predicted effect assuming independence.
-
Interpreting Discrepancies:
-
Review the assumptions: Consider which model's assumptions are more likely to be true for your specific drug combination.
-
Look for consensus: If both models point to synergy, you can have greater confidence in the result. If they conflict, it may indicate a more complex interaction.
-
Visualize the data: Use isobolograms (for Chou-Talalay) and response surface maps to visually inspect the nature of the interaction across all dose combinations. This can provide a more nuanced understanding than a single synergy score.
-
Consider a third model: You could also use a third model, such as the Zero Interaction Potency (ZIP) model, to see if it aligns with one of the other two.
-
Data Presentation
This compound Monotherapy IC50 Values
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 26.8 | [10] |
| MV-4-11 | Acute Myeloid Leukemia | Wild-Type | 165.9 | [10] |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | 315.6 | [10] |
| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 ± 15.6 | [15] |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 ± 18.3 | [15] |
| MP41 | Uveal Melanoma | Not Specified | 151 - 1857 | [9] |
This compound Combination Therapy Synergy Data
| Combination | Cell Line | Cancer Type | Synergy Model | Result | Reference |
| This compound + Lisaftoclax (BCL-2 inhibitor) | MOLM-13, MV-4-11, OCI-AML-3 | Acute Myeloid Leukemia | Chou-Talalay | Synergistic | [1][2] |
| This compound + Selumetinib (MEK inhibitor) | MP41 (xenograft) | Uveal Melanoma | Tumor Growth Inhibition | Synergistic | [9] |
| This compound + APG-2449 (FAK/ALK/ROS1 inhibitor) | MP41 (xenograft) | Uveal Melanoma | Tumor Growth Inhibition | Synergistic | [9] |
| This compound + Pembrolizumab (PD-1 inhibitor) | Melanoma, NSCLC, Urothelial Carcinoma | Various Solid Tumors | Clinical Response (ORR) | Potential Synergy | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, the combination drug, and their combination in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or their combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-EDTA-based dissociation reagent. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: this compound's mechanism of action in reactivating p53.
Caption: A typical experimental workflow for combination therapy studies.
Caption: Troubleshooting logic for unexpected antagonism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Researchers Identify Promising Drug Combination for Melanoma | Huntsman Cancer Institute | University of Utah Health [healthcare.utah.edu]
- 9. Abstract 1632: MDM2 inhibitor this compound (APG-115) promotes antitumor activity of mitogen-activated protein kinase (MAPK) inhibitors in uveal melanoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alrizomadlin Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alrizomadlin in patient-derived xenograft (PDX) models. Our goal is to help you mitigate high variability and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tumor growth and response to this compound across different PDX models. What are the potential reasons for this?
A1: High variability is a known challenge in PDX model studies and can be particularly pronounced with targeted agents like this compound. The primary reasons for this variability often stem from the inherent biological diversity of the patient tumors from which the models are derived. Key factors include:
-
Tumor Heterogeneity: Patient tumors are composed of diverse cell populations with varying genetic and epigenetic profiles. This intrinsic heterogeneity is often maintained in PDX models and can lead to different growth rates and drug sensitivities.
-
TP53 Gene Status: this compound's mechanism of action is dependent on the presence of wild-type TP53. Tumors with mutated or deleted TP53 will not respond to this compound, as the drug works by inhibiting MDM2 and activating the p53 pathway. Variability in TP53 status or the presence of subclones with TP53 mutations within a single PDX model can lead to inconsistent responses.
-
MDM2 Amplification Status: While not an absolute requirement for activity, amplification of the MDM2 gene can sensitize tumors to this compound. The level of MDM2 amplification can vary significantly between different patient tumors, contributing to a spectrum of responses.
-
Tumor Microenvironment (TME): The interaction between the human tumor and the murine host's microenvironment can influence tumor growth and drug response. Over time and with successive passaging, the human stromal component of the PDX model is often replaced by murine stroma, which can alter the TME and affect therapeutic efficacy.
-
Model Engraftment and Passage Number: The initial engraftment success and the number of times a PDX model has been passaged in mice can introduce variability. Higher passage numbers can lead to genetic drift and clonal selection, potentially altering the characteristics of the tumor from the original patient sample.
Q2: How can we proactively minimize variability in our this compound PDX studies?
A2: A well-planned experimental design is crucial for minimizing variability. Consider the following strategies:
-
Thorough Model Characterization: Before initiating efficacy studies, comprehensively characterize your PDX models. This should include sequencing to confirm TP53 wild-type status and to determine the MDM2 copy number.
-
Standardized Protocols: Implement and strictly adhere to standardized operating procedures (SOPs) for all aspects of your study, from tumor implantation and animal handling to drug formulation and administration.
-
Power Analysis: Conduct a power analysis to determine the appropriate number of mice per group to detect statistically significant differences in tumor growth, accounting for expected variability.
-
Low Passage Numbers: Whenever possible, use low-passage PDX models to ensure they closely represent the original patient tumor.
-
Monitor Animal Health: Consistently monitor the health of the mice, as factors like weight loss or other signs of distress can impact tumor growth and drug metabolism.
Q3: We are seeing a lack of response to this compound in a PDX model that was expected to be sensitive. What troubleshooting steps can we take?
A3: A lack of response in a seemingly appropriate model warrants a systematic investigation. Here is a troubleshooting workflow:
-
Verify Model Characteristics:
-
Re-confirm the TP53 status of the specific tumor tissue used for implantation. Genetic drift can occur, and it's possible a subclone with a TP53 mutation became dominant.
-
Assess the expression levels of MDM2 and p53 in the non-responding tumors.
-
-
Check Drug Formulation and Administration:
-
Ensure the this compound formulation is correct, stable, and was administered at the proper dose and schedule.
-
Verify the route of administration was consistent and effective.
-
-
Investigate Potential Resistance Mechanisms:
-
Analyze the non-responding tumors for genetic alterations known to confer resistance to MDM2 inhibitors.
-
Consider the possibility of adaptive resistance, where the tumor develops mechanisms to evade the effects of the drug over time.
-
Data Presentation
Table 1: Factors Influencing Response to MDM2 Inhibitors in PDX Models
| Factor | Influence on Variability | Mitigation Strategy |
| TP53 Status | High (Primary determinant of response) | Pre-screen all PDX models to confirm wild-type TP53 status. |
| MDM2 Amplification | Moderate (Can enhance sensitivity) | Characterize MDM2 copy number to stratify models and interpret results. |
| Tumor Heterogeneity | High | Use multiple PDX models representing a range of patient diversity. Increase sample size per group. |
| Passage Number | Moderate to High | Use the lowest passage number feasible for experiments. Document passage number for all studies. |
| Host Microenvironment | Moderate | Be aware of potential changes in the tumor microenvironment with passaging. |
Experimental Protocols
Protocol: PDX Model Implantation and Monitoring
-
Tumor Fragment Preparation:
-
Aseptically collect a viable tumor sample from a donor mouse.
-
In a sterile petri dish with sterile PBS, mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Animal Preparation:
-
Use immunocompromised mice (e.g., NSG or similar strains).
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Shave and sterilize the implantation site (typically the flank).
-
-
Subcutaneous Implantation:
-
Make a small incision at the prepared site.
-
Using a trocar, carefully insert a single tumor fragment subcutaneously.
-
Close the incision with a wound clip or suture.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurements (at least twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound inhibits MDM2, leading to p53 activation and downstream tumor suppression.
Experimental Workflow for Mitigating Variability
Caption: A systematic workflow to reduce variability in this compound PDX studies.
Troubleshooting Logic for Non-Responsive Models
Caption: A decision tree for troubleshooting non-responsive PDX models in this compound studies.
Troubleshooting Alrizomadlin's limited efficacy in p53-mutant cell lines
Welcome to the technical support center for Alrizomadlin (APG-115). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot challenges related to this compound's efficacy, particularly in p53-mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, selective, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2] Its mechanism relies on blocking the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[2][3] In cancer cells with wild-type (WT) p53, MDM2 targets p53 for proteasomal degradation. By inhibiting this interaction, this compound stabilizes p53, leading to the restoration of its transcriptional activity. This activation of p53 can induce cell-cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.[1][3][4]
Q2: Why is this compound's efficacy dependent on the p53 status of the cell line?
This compound's therapeutic action is primarily mediated by the reactivation of wild-type p53.[5][6] If the TP53 gene is mutated, the resulting p53 protein is often non-functional or has impaired tumor-suppressive capabilities. Consequently, blocking the MDM2-p53 interaction is ineffective because there is no functional p53 to activate. Clinical and preclinical data consistently show that this compound has potent antitumor activity in TP53 wild-type cancers but is largely inactive in cell lines harboring TP53 mutations.[7][8][9][10]
Q3: What are the expected IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the p53 status of the cell line. Cells with wild-type p53 are significantly more sensitive than those with mutant or deleted p53.
| Cell Line | Cancer Type | p53 Status | This compound IC50 | Reference |
| AGS | Gastric Adenocarcinoma | Wild-Type | 18.9 ± 15.6 nM | [11] |
| MKN45 | Gastric Adenocarcinoma | Wild-Type | 103.5 ± 18.3 nM | [11] |
| TPC-1 | Papillary Thyroid Cancer | Wild-Type | Sensitive (data not specified) | [4] |
| KTC-1 | Papillary Thyroid Cancer | Wild-Type | Sensitive (data not specified) | [4] |
| MOLP-8 | Multiple Myeloma | Wild-Type | 0.495 ± 0.132 µM | [7] |
| H929 | Multiple Myeloma | Wild-Type | 0.259 ± 0.251 µM | [7] |
| MM1S | Multiple Myeloma | Wild-Type | 0.325 ± 0.105 µM | [7] |
| Various | Multiple Myeloma | Mutant | >10 µM | [7] |
| Various | Gastric Cancer | Mutant/Null | >10 µM | [11] |
Q4: Are there known mechanisms of resistance to this compound?
Yes. The primary mechanism of innate resistance is the presence of a pre-existing TP53 mutation.[7][11] Acquired resistance in initially sensitive, p53-WT cell lines can develop through the selection and expansion of subclones that acquire TP53 mutations during prolonged exposure to the drug.[12][13] Other potential resistance mechanisms could involve the upregulation of MDM2-related proteins like MDMX (MDM4) or alterations in downstream apoptotic pathways.[14]
Troubleshooting Guide
Issue 1: this compound shows little to no activity in my cancer cell line.
Question: I am treating my cell line with this compound, but I am not observing the expected decrease in cell viability. What could be the cause?
Answer: This is the most common issue when working with this compound and is almost always linked to the p53 status of your cell line.
-
Step 1: Verify p53 Status: The first and most critical step is to confirm the TP53 gene status of your cell line. This compound's efficacy is fundamentally dependent on wild-type p53.[7][8]
-
Action: Sequence the TP53 gene in your cell line to check for mutations. Alternatively, perform a western blot to assess p53 protein levels. In response to a DNA-damaging agent (like doxorubicin), p53-WT cells will show a significant accumulation of p53 protein, whereas many p53-mutant lines exhibit high basal levels of a stable, non-functional p53 protein.
-
-
Step 2: Assess Downstream Pathway Activation: If you have confirmed your cells are p53-WT, check for the activation of the p53 pathway upon this compound treatment.
-
Action: Treat cells with this compound for 24 hours. Perform a western blot to check for the upregulation of p53 target proteins, such as MDM2 (due to the negative feedback loop) and p21.[4] If these markers are not induced, it could suggest a block in the downstream signaling pathway.
-
-
Step 3: Review Experimental Conditions: Ensure the drug is properly solubilized and stored, and that the concentrations used are appropriate.
-
Action: this compound is typically dissolved in DMSO for in vitro use. Prepare fresh working solutions for each experiment. Consult the IC50 table above for effective concentration ranges in sensitive cell lines.
-
Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: My goal is to target a p53-mutant cancer. Is there any way to use this compound?
Question: Since this compound monotherapy is ineffective in p53-mutant cells, are there alternative strategies to utilize it in this context?
Answer: While this compound's direct cytotoxic effects are limited in p53-mutant cells, emerging research suggests its potential in combination therapies, possibly through p53-independent mechanisms or by modulating the tumor microenvironment.
-
Strategy 1: Combination with Immunotherapy: this compound has been shown to synergize with PD-1 inhibitors like pembrolizumab.[15] This combination has demonstrated antitumor activity in patients whose cancers have progressed on prior immunotherapy, including in some tumor types that can harbor p53 mutations.[6][8] The proposed mechanism involves this compound enhancing T-cell mediated antitumor immunity.[15][16]
-
Strategy 2: Combination with Proteasome Inhibitors: In multiple myeloma (a cancer type with infrequent TP53 mutations), this compound shows synergistic activity with proteasome inhibitors (e.g., bortezomib, carfilzomib).[7] Proteasome inhibitors can also increase p53 protein expression, potentially creating a synthetic lethal interaction when combined with an MDM2 inhibitor in p53-WT cells.[7] While less studied in p53-mutant models, this approach warrants investigation.
-
Strategy 3: Targeting Specific Co-mutations: Preclinical data suggests that non-small cell lung cancer (NSCLC) cell lines with STK11/LKB1 mutations are highly sensitive to this compound, which was found to induce ferroptosis (a form of iron-dependent cell death) in this context.[17] This suggests a potential p53-independent mechanism of action in specific genetic backgrounds.
Caption: this compound's differential effect on p53-WT vs. p53-mutant cells.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blot for p53 Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., at 1X and 5X the IC50 for sensitive cells, or at a standard concentration like 1 µM for resistant cells) for 24 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Logical relationships in this compound combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (APG-115) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 3. Facebook [cancer.gov]
- 4. Restoration of p53 using the novel MDM2-p53 antagonist APG115 suppresses dedifferentiated papillary thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapy Detail [ckb.genomenon.com:443]
- 6. Phase II results of this compound (APG-115), a novel MDM2/p53 inhibitor, plus pembrolizumab (pembro) in patients (pts) with metastatic melanoma or advanced solid tumors that have failed immuno-oncologic (I-O) drugs | DoRA 2.0 | Database of Research Activity [dora.health.qld.gov.au]
- 7. Abstract 5439: MDM2 inhibitor this compound (APG-115) stabilizes p53 and synergizes with proteasome inhibitors in multiple myeloma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibitor of MDM2-p53 (APG-115) enhances radiosensitivity of gastric adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
- 17. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer [prnewswire.com]
Alrizomadlin Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for strategies to enhance the in vivo bioavailability of Alrizomadlin (APG-115). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.
Understanding this compound and its Bioavailability Challenges
This compound is an orally administered, potent, and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] As with many orally administered small molecules, achieving optimal and consistent bioavailability can be a challenge, potentially impacting therapeutic efficacy. This guide will explore strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound binds to the MDM2 protein, preventing it from targeting the p53 tumor suppressor protein for degradation.[2] This leads to the accumulation of p53, which can then activate downstream genes to halt cell proliferation and induce apoptosis in cancer cells.
Q2: What are the known pharmacokinetic parameters of this compound in humans?
A Phase I clinical trial of this compound in patients with advanced solid tumors provided the following pharmacokinetic data after oral administration.
Table 1: Human Pharmacokinetic Parameters of this compound
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 100 mg | 1030 ± 344 | 6.0 (4.0-8.0) | 13400 ± 4560 | 18.9 ± 5.4 |
| 150 mg | 1560 ± 541 | 6.0 (4.0-8.0) | 21300 ± 7890 | 20.1 ± 6.2 |
| 200 mg | 1890 ± 678 | 6.0 (4.0-12.0) | 28700 ± 10500 | 21.5 ± 7.1 |
Data presented as mean ± standard deviation, except for Tmax which is median (range). Data is derived from a Phase I clinical trial in patients with advanced solid tumors.[4]
Q3: What are the primary challenges affecting the in vivo bioavailability of this compound?
Like many small molecule inhibitors, this compound's bioavailability can be influenced by its aqueous solubility. Poorly soluble drugs may exhibit incomplete dissolution in the gastrointestinal tract, leading to variable and suboptimal absorption.
Q4: Are there any known food effects on this compound's bioavailability?
Clinical trial protocols have often specified the administration of this compound after a meal.[4] For poorly soluble drugs, administration with food, particularly a high-fat meal, can enhance bioavailability.[5][6][7] This is due to increased bile secretion and the formation of micelles that can solubilize lipophilic compounds, as well as delayed gastric emptying which can increase the time for dissolution and absorption.[5][8]
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Table 2: Troubleshooting Low Oral Bioavailability of this compound
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects | - Inconsistent food intake before dosing.- Improper oral gavage technique. | - Standardize the fasting/feeding protocol for all animals.[9]- Ensure proper training and consistency in oral gavage administration.[10] |
| Low overall plasma exposure (low AUC) | - Poor aqueous solubility limiting dissolution.- Rapid metabolism (first-pass effect). | - Implement formulation strategies such as particle size reduction or lipid-based formulations (see Experimental Protocols).- Co-administer with a metabolic inhibitor (use with caution and appropriate controls). |
| Delayed Tmax | - Slow dissolution from the solid form.- Delayed gastric emptying. | - Utilize a formulation that promotes faster dissolution (e.g., nanosuspension).- Administer in a liquid vehicle if not already doing so. |
| Non-linear pharmacokinetics with increasing dose | - Saturation of absorption mechanisms.- Solubility-limited absorption. | - Investigate formulation strategies to maintain the drug in solution at higher concentrations.- Consider alternative dosing regimens (e.g., more frequent, lower doses). |
Strategies to Enhance Bioavailability
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.
Particle Size Reduction
Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[3]
-
Micronization: This technique reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): This creates drug particles in the nanometer range, further enhancing the dissolution rate.
Amorphous Solid Dispersions
Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.
Lipid-Based Formulations
For lipophilic compounds, lipid-based formulations can significantly improve oral absorption by presenting the drug in a solubilized form.[11][12]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[11][12][13][14][15]
Table 3: Example of a Generic SEDDS Formulation for a Poorly Soluble Drug
| Component | Function | Example Excipients | Typical Concentration (% w/w) |
| Oil | Solubilizes the drug | Eucalyptus oil, Oleic acid, Medium-chain triglycerides | 20-60 |
| Surfactant | Promotes emulsification | Kolliphor EL, Tween 20, Tween 80 | 30-70 |
| Co-surfactant/Co-solvent | Improves emulsification and drug solubility | Kollisolv MCT 70, Polyethylene glycol (PEG) 600, Glycerol | 10-30 |
This table provides a general example. The optimal formulation for this compound would require experimental optimization.[13][14]
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration in mice.
Materials:
-
This compound formulation (e.g., suspension, SEDDS)
-
8-10 week old mice (e.g., C57BL/6)
-
Oral gavage needles (20-22 gauge)[10]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to dosing, with free access to water.[16]
-
Dosing: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 50 mg/kg).[17] Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[18][19] Blood can be collected via the submandibular or saphenous vein. For terminal time points, cardiac puncture under deep anesthesia can be performed.[19]
-
Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
References
- 1. Ascentage Pharma's MDM2-p53 Inhibitor this compound (APG-115) Granted Fast Track Designation by the US FDA for the Treatment of Relapsed/Refractory Unresectable or Metastatic Melanoma - www.pharmasources.com [pharmasources.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 7. The effects of food on the dissolution of poorly soluble drugs in human and in model small intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unsw.edu.au [research.unsw.edu.au]
- 11. pharmtech.com [pharmtech.com]
- 12. zjps.journals.ekb.eg [zjps.journals.ekb.eg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | Mdm2 | TargetMol [targetmol.com]
- 18. Pharmacokinetics analysis in mice [bio-protocol.org]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Alrizomadlin and Other Clinical-Stage MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation is a common event in human cancers. In many tumors where p53 itself is not mutated, its function is suppressed by its principal negative regulator, the E3 ubiquitin ligase MDM2. The discovery that inhibiting the MDM2-p53 interaction can reactivate p53 has led to the development of a new class of targeted therapies: MDM2 inhibitors. This guide provides a head-to-head comparison of Alrizomadlin (APG-115) with other prominent clinical-stage MDM2 inhibitors, including Navtemadlin (KRT-232, formerly AMG-232), Siremadlin (HDM201), and Milademetan (DS-3032b), with a focus on their mechanism of action, preclinical efficacy, and clinical trial data.
Mechanism of Action: Restoring p53 Function
All the MDM2 inhibitors discussed herein share a common mechanism of action. They are small molecules designed to bind to the p53-binding pocket of the MDM2 protein, thereby disrupting the MDM2-p53 interaction.[1][2][3][4] This blockade prevents MDM2 from targeting p53 for proteasomal degradation, leading to the accumulation and activation of p53 in cancer cells with wild-type TP53.[1][3][4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[5]
Preclinical Performance: A Comparative Overview
The preclinical activity of these MDM2 inhibitors has been evaluated in various cancer cell lines and animal models. While direct comparative studies are limited, the available data allows for an indirect assessment of their potency and efficacy.
| Parameter | This compound (APG-115) | Navtemadlin (KRT-232/AMG-232) | Siremadlin (HDM201) | Milademetan (DS-3032b) |
| Binding Affinity (to MDM2) | Strong binding affinity[6][7] | Kd of 0.045 nM[8] | Picomolar range[1] | Potent inhibitor[9] |
| In Vitro Potency (IC50) | Not specified in provided results | 0.6 nM (biochemical assay)[8]; 10 nM in HCT116 cells[8] | Nanomolar cellular IC50 values[10] | Nanomolar concentrations[11] |
| In Vivo Efficacy | Antitumor activity in neuroblastoma and AML xenograft models[6][12] | Potent inhibition of tumor xenograft growth in mice[8] | Robust and sustained tumor regression in multiple xenograft models[1] | Suppresses tumor growth of human osteosarcoma xenografts in nude mice[13] |
| Selectivity | Selective[7][12] | Selective[8] | Highly selective (>10,000-fold vs MDM4)[1] | Selective[11] |
Clinical Trial Landscape: A Head-to-Head Look
This compound, Navtemadlin, Siremadlin, and Milademetan are all being evaluated in multiple clinical trials across a range of solid and hematological malignancies. The following tables summarize key aspects of their clinical development.
Dosing and Administration
| Drug | Phase | Recommended Phase II Dose (RP2D) / Studied Doses | Dosing Schedule |
| This compound (APG-115) | Phase I/II | 100 mg[14][15] or 150 mg[16][17] | Orally, every other day for 21 days of a 28-day cycle[14][15] or for 2 consecutive weeks with 1 week off in a 21-day cycle[16][17] |
| Navtemadlin (KRT-232) | Phase II/III | 240 mg | Orally, once daily on days 1-7 of a 28-day cycle[18] |
| Siremadlin (HDM201) | Phase I | Solid Tumors: 120 mg (Regimen 1B); Hematologic Malignancies: 250 mg (Regimen 1A), 120 mg (Regimen 1B), 45 mg (Regimen 2C)[19][20] | Orally. Regimen 1A: Day 1 of a 21-day cycle; Regimen 1B: Days 1 and 8 of a 28-day cycle; Regimen 2C: Days 1-7 of a 28-day cycle[19][20] |
| Milademetan (DS-3032b) | Phase I/III | 260 mg | Orally, once daily on days 1-3 and 15-17 of a 28-day cycle[21][22] |
Clinical Efficacy
| Drug | Indication(s) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Other Notable Efficacy Data |
| This compound (APG-115) | Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) | 25%[14][15] | 100%[14][15] | Median PFS of 7.9 months in TP53 wild-type vs. 2.2 months in mutant[14][15] |
| Adenoid Cystic Carcinoma (Monotherapy) | 16.7%[23] | 100%[23] | ||
| Unresectable/Metastatic Melanoma (with Pembrolizumab) | Demonstrates clinical efficacy[16] | |||
| Navtemadlin (KRT-232) | Relapsed/Refractory Myelofibrosis | - | - | Significant improvements in spleen volume reduction and total symptom score[24] |
| Siremadlin (HDM201) | Advanced Solid Tumors | 10.3%[20] | - | |
| Acute Myeloid Leukemia (AML) | 20% (Regimen 1A), 22.2% (Regimen 2C)[20] | - | ||
| Milademetan (DS-3032b) | Dedifferentiated Liposarcoma | - | - | Median PFS of 7.4 months in a Phase 1 study[21][25] |
| Intimal Sarcoma (MDM2-amplified) | 20% | - | Durable responses >15 months in some patients[26] |
Safety and Tolerability
The most common dose-limiting toxicities (DLTs) and treatment-related adverse events (TRAEs) for these MDM2 inhibitors are hematological and gastrointestinal in nature.
| Drug | Common Grade 3/4 Treatment-Related Adverse Events |
| This compound (APG-115) | Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), anemia (23.8%)[14][15] |
| Navtemadlin (KRT-232) | Manageable safety profile reported[18] |
| Siremadlin (HDM201) | More frequent and severe in hematologic malignancies, primarily myelosuppression. Tumor lysis syndrome also reported.[19][20] |
| Milademetan (DS-3032b) | Thrombocytopenia (29.0%), neutropenia (15.0%), anemia (13.1%)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized methodologies for key experiments cited in the evaluation of these MDM2 inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic and cytostatic effects of the inhibitors on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known TP53 status are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.[27]
-
Treatment: Cells are treated with a range of concentrations of the MDM2 inhibitor or a vehicle control (e.g., DMSO).[27]
-
Incubation: Plates are incubated for a specified duration, typically 72 hours.[26]
-
Viability Assessment: A viability reagent (e.g., CellTiter-Glo for ATP measurement or XTT for metabolic activity) is added to each well.[27]
-
Data Acquisition: The signal (luminescence or absorbance) is measured using a plate reader.
-
Analysis: The data is normalized to the control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
Western Blotting for p53 Pathway Activation
Western blotting is a key technique to confirm the on-target effect of MDM2 inhibitors by detecting the stabilization of p53 and the upregulation of its downstream targets.
Methodology:
-
Cell Lysis: Treated and untreated cancer cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of MDM2 inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells or fragments from a patient's tumor are implanted subcutaneously or orthotopically into the mice.[16]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The MDM2 inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.[4]
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers), and the general health of the mice is monitored.
-
Endpoint and Analysis: The study continues until a predefined endpoint is reached (e.g., a specific tumor volume or time point). Tumors may be excised for pharmacodynamic biomarker analysis (e.g., p53 pathway activation).[4]
Conclusion
This compound and other clinical-stage MDM2 inhibitors represent a promising class of targeted therapies for cancers harboring wild-type TP53. While all these agents share a common mechanism of action, their clinical development reveals differences in dosing schedules, target indications, and safety profiles. The choice of an optimal MDM2 inhibitor for a specific clinical setting will likely depend on a variety of factors, including the tumor type, the presence of predictive biomarkers such as MDM2 amplification, and the tolerability of the specific agent. As more data from ongoing and future clinical trials become available, a clearer picture of the relative strengths and weaknesses of each of these promising drugs will emerge, hopefully leading to new and effective treatment options for patients with cancer.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Inhibiting MDM2-p53 Interaction Suppresses Tumor Growth in Patient-Derived Non-Small Cell Lung Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. onclive.com [onclive.com]
- 7. mayo.edu [mayo.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
- 22. onclive.com [onclive.com]
- 23. researchgate.net [researchgate.net]
- 24. selleckchem.com [selleckchem.com]
- 25. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubcompare.ai [pubcompare.ai]
Validating Biomarkers for Predicting Sensitivity to Alrizomadlin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By reactivating the tumor suppressor p53, this compound offers a promising therapeutic strategy for a range of cancers. This document summarizes key experimental data, details methodologies for biomarker validation, and compares this compound with other MDM2 inhibitors, providing a valuable resource for researchers in oncology and drug development.
Executive Summary
The efficacy of this compound is intrinsically linked to the functional status of the p53 pathway. Therefore, robust and validated biomarkers are crucial for patient selection and predicting therapeutic response. The primary biomarkers that have demonstrated significant predictive potential include TP53 mutation status , MDM2 gene amplification , and specific gene expression signatures . This guide will delve into the experimental evidence supporting these biomarkers and provide protocols for their validation.
Data Presentation: Quantitative Comparison of this compound and Other MDM2 Inhibitors
The following tables summarize key quantitative data for this compound and other notable MDM2 inhibitors. This data is compiled from preclinical studies and clinical trials to facilitate a direct comparison of their potency and efficacy in relevant patient populations.
Table 1: Preclinical Activity of MDM2 Inhibitors
| MDM2 Inhibitor | Binding Affinity (Kᵢ, nM) | IC₅₀ (nM) - SJSA-1 (Osteosarcoma, MDM2-amplified) | IC₅₀ (nM) - RS4;11 (Leukemia, TP53-wt) | IC₅₀ (nM) - AGS (Gastric, TP53-wt) | IC₅₀ (nM) - MKN45 (Gastric, TP53-wt) |
| This compound (APG-115) | <1[1] | Not Reported | Not Reported | 18.9 ± 15.6[2] | 103.5 ± 18.3[2] |
| Nutlin-3a | 36[3] | ~300 | ~200 | Not Reported | Not Reported |
| Idasanutlin (RG7388) | Not Reported | 80[4] | 60[4] | Not Reported | Not Reported |
| Milademetan (DS-3032b) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Siremadlin (HDM201) | 0.44[4] | Not Reported | Not Reported | Not Reported | Not Reported |
| Navtemadlin (KRT-232) | 0.88[4] | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Clinical Efficacy of this compound in Biomarker-Defined Patient Populations
| Clinical Trial (NCT ID) | Cancer Type | Biomarker Status | Treatment Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase I (CTR20170975)[1][5] | Advanced Solid Tumors | MDM2 amplification & TP53 wild-type | This compound monotherapy | 25% (2/8 patients)[1][3][5][6][7] | 100% (8/8 patients)[1][3][5][6][7] |
| Phase I (CTR20170975)[1][5] | Advanced Solid Tumors | TP53 wild-type | This compound monotherapy | - | - |
| Phase I (CTR20170975)[1][5] | Advanced Solid Tumors | TP53 mutant | This compound monotherapy | - | - |
| Phase II (NCT03611868)[8][9] | Unresectable/Metastatic Melanoma (IO-resistant) | Not specified | This compound + Pembrolizumab | 24.1%[8][9] | 55.2%[8][9] |
| Phase II (NCT03611868)[8] | Liposarcoma | Not specified | This compound + Pembrolizumab | 6.2%[8] | 81.2%[8] |
| Phase II (NCT04785196)[10][11] | Advanced Adenoid Cystic Carcinoma | Not specified | This compound monotherapy | 16.7%[6] | 100%[6] |
| Phase II (NCT04785196)[11] | Liposarcoma | Not specified | This compound + Toripalimab | 16.7%[11] | 66.7%[11] |
Experimental Protocols: Validating Predictive Biomarkers
Accurate and reproducible biomarker assessment is paramount for the clinical development and application of this compound. Below are detailed methodologies for the validation of key predictive biomarkers.
TP53 Mutation Status Analysis
Objective: To identify mutations in the TP53 gene, which are predictive of resistance to this compound.
Methodology: Next-Generation Sequencing (NGS)
-
Sample Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh-frozen tumor tissue, or circulating tumor DNA (ctDNA) from plasma can be used. DNA is extracted using commercially available kits optimized for the sample type.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A targeted gene panel including the entire coding region of the TP53 gene is used for enrichment via hybrid capture or amplicon-based methods.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina NovaSeq, MiSeq).
-
Data Analysis:
-
Raw sequencing reads are aligned to the human reference genome (e.g., GRCh38).
-
Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotation of identified variants is conducted using databases such as ClinVar, COSMIC, and dbSNP to determine their potential pathogenicity and functional impact on the p53 protein.
-
The variant allele frequency (VAF) is calculated to determine the proportion of mutant alleles.
-
MDM2 Gene Amplification Detection
Objective: To detect amplification of the MDM2 gene, a predictive biomarker for sensitivity to this compound, particularly in sarcomas.
Methodology: Fluorescence In Situ Hybridization (FISH)
-
Sample Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then subjected to heat-induced epitope retrieval and protease digestion to expose the nuclear DNA.
-
Probe Hybridization: A dual-color FISH probe set is used, consisting of a probe for the MDM2 gene locus (e.g., labeled in red) and a control probe for the centromeric region of chromosome 12 (CEP12; e.g., labeled in green). The probes are applied to the slides, and hybridization is carried out overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes and Counterstaining: Slides are washed to remove unbound probes, and the nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy and Analysis: Slides are visualized using a fluorescence microscope. The number of MDM2 and CEP12 signals are counted in at least 50-100 non-overlapping tumor cell nuclei.
-
Interpretation: The MDM2/CEP12 ratio is calculated. A ratio of ≥2.0 is typically considered indicative of MDM2 gene amplification.
Gene Expression Signature Validation
Objective: To validate a multi-gene expression signature that can predict sensitivity to this compound, often in combination with TP53 status.
Methodology: Workflow for Development and Validation
-
Discovery Cohort Analysis (RNA-Sequencing):
-
A large and diverse panel of cancer cell lines (e.g., NCI-60) or patient tumors with known sensitivity (e.g., IC₅₀ values) to an MDM2 inhibitor is used.[12][13][14][15]
-
RNA is extracted, and RNA-sequencing is performed to obtain whole-transcriptome expression profiles.
-
Bioinformatic analysis is used to identify genes whose expression levels are significantly correlated with sensitivity or resistance to the MDM2 inhibitor. This can involve methods like differential expression analysis and machine learning algorithms.[2][16]
-
-
Signature Development:
-
A panel of the most predictive genes is selected to form a gene signature.
-
An algorithm is developed to calculate a "sensitivity score" based on the expression levels of the genes in the signature.
-
-
Technical Validation (e.g., NanoString, qRT-PCR):
-
The gene signature is validated on a separate set of samples using a different technology to ensure the robustness of the findings.
-
-
Clinical Validation:
-
The predictive power of the gene signature is tested in an independent cohort of patient samples from clinical trials.
-
The correlation between the sensitivity score and clinical outcomes (e.g., ORR, DCR, Progression-Free Survival) is evaluated. The positive predictive value (PPV) and negative predictive value (NPV) are calculated.
-
Mandatory Visualization
dot
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human phase I study of a novel MDM2/p53 inhibitor this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Live from ASCO 2025 | Ascentage Pharma Releases Promising Clinical Data on this compound Monotherapy and Combinations in Solid Tumors - [ascentage.com]
- 12. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 16. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Alrizomadlin: A Comparative Analysis of Monotherapy Versus Combination Therapy with PD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Alrizomadlin (APG-115), an orally available small-molecule inhibitor of the MDM2-p53 protein-protein interaction, has demonstrated therapeutic potential in oncology by reactivating the p53 tumor suppressor pathway. This guide provides a comparative analysis of this compound as a single agent versus its combination with programmed cell death protein 1 (PD-1) inhibitors, supported by preclinical and clinical data.
Mechanism of Action: Restoring p53 Function
This compound is designed to bind to the murine double minute 2 (MDM2) protein, a primary negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis. By blocking the MDM2-p53 interaction, this compound prevents the degradation of p53, leading to its accumulation and the restoration of its transcriptional activity.[2][3] This reactivation of the p53 pathway can induce apoptosis in tumor cells.
Beyond its direct anti-tumor effects, this compound has been shown to modulate the tumor microenvironment. Preclinical studies suggest that it can increase the infiltration of CD8+ T cells and promote a shift from M2 (pro-tumor) to M1 (anti-tumor) macrophages, providing a strong rationale for its combination with immunotherapy.
Preclinical Performance
In Vitro Studies
Preclinical in vitro studies have consistently demonstrated this compound's ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines with wild-type TP53.
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| AGS | Gastric Adenocarcinoma | 18.9 ± 15.6 | Inhibition of cell proliferation, induction of apoptosis, G0/G1 cell cycle arrest |
| MKN45 | Gastric Adenocarcinoma | 103.5 ± 18.3 | Inhibition of cell proliferation, induction of apoptosis, G0/G1 cell cycle arrest |
| TPC-1 | Papillary Thyroid Cancer | - | G2/M cell cycle arrest |
| KTC-1 | Papillary Thyroid Cancer | - | G2/M cell cycle arrest |
In Vivo Studies
In vivo studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, complete and durable tumor regression.
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| BALB/c nude mice | Gastric Adenocarcinoma | 100 mg/kg, daily oral gavage | Decreased xenograft tumor growth |
| BALB/c nude mice | Papillary Thyroid Cancer | 25, 50, 100 mg/kg, daily oral gavage for 15 days | Dose-dependent tumor regression |
Clinical Performance: Monotherapy vs. Combination Therapy
Clinical trials have evaluated this compound both as a single agent and in combination with PD-1 inhibitors in patients with advanced solid tumors.
This compound Monotherapy
A first-in-human Phase I study established the safety and preliminary efficacy of this compound in patients with advanced solid tumors. The recommended Phase II dose (RP2D) was determined to be 100 mg administered every other day.[4]
| Tumor Type | N | ORR (%) | DCR (%) |
| Advanced Solid Tumors (MDM2-amplified, TP53 wild-type) | 8 | 25.0 | 100.0 |
| Adenoid Cystic Carcinoma | 12 | 16.7 | 100.0 |
| Malignant Peripheral Nerve Sheath Tumor | 5 | 0.0 | 80.0 |
Safety Profile (Monotherapy): The most common grade 3/4 treatment-related adverse events (TRAEs) were thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%).[4]
This compound in Combination with PD-1 Inhibitors
Phase II clinical trials are investigating this compound in combination with PD-1 inhibitors like pembrolizumab and toripalimab in patients with various advanced solid tumors, including those who have failed prior immunotherapy.
| Tumor Type | Combination | N | ORR (%) | DCR (%) |
| Unresectable or Metastatic Melanoma (IO-failed) | This compound + Pembrolizumab | 26 | 23.1 | 60.9 |
| Malignant Peripheral Nerve Sheath Tumor | This compound + Toripalimab | - | - | - |
| Biliary Tract Cancer | This compound + Toripalimab | 6 | 16.7 | 100.0 |
| Liposarcoma | This compound + Toripalimab | - | - | - |
Safety Profile (Combination Therapy): The combination of this compound with a PD-1 inhibitor appears to be well-tolerated, with a manageable safety profile. Observed TRAEs were consistent with the known profiles of each agent.
Experimental Protocols
Representative In Vivo Xenograft Study Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.
Animal Model: Female athymic nude mice (nu/nu), 4-6 weeks old.
Tumor Implantation:
-
Patient tumor tissue is obtained and fragmented into small pieces (approximately 20-30 mm³).
-
A single tumor fragment is subcutaneously implanted into the right flank of each mouse.
-
Tumor growth is monitored twice weekly using caliper measurements.
Treatment:
-
Once tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and vehicle control groups (n=8-10 mice/group).
-
This compound is administered orally via gavage at specified doses (e.g., 25, 50, 100 mg/kg) daily for a predetermined period (e.g., 15 days). The vehicle control group receives the formulation vehicle.
-
Tumor volume is measured twice weekly using the formula: Tumor Volume (mm³) = (length × width²) / 2.
-
Animal body weight and general health are monitored regularly.
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
-
Tumor samples may be collected for pharmacodynamic analysis (e.g., Western blot for p53 and p21 expression).
Conclusion
This compound demonstrates significant anti-tumor activity as a single agent in preclinical models and in clinical trials, particularly in tumors with MDM2 amplification and wild-type TP53. The combination of this compound with PD-1 inhibitors shows promising efficacy in patients with advanced solid tumors, including those who have developed resistance to immunotherapy. This synergistic effect is likely due to the dual action of direct tumor cell apoptosis induction by this compound and the enhancement of anti-tumor immunity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination strategy.
References
Comparative Analysis of Cross-Resistance Between Alrizomadlin and Other p53-Activating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with other p53-activating agents, focusing on the critical aspect of cross-resistance. Understanding the potential for cross-resistance is paramount for developing effective therapeutic strategies and anticipating challenges in the clinical setting. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound reactivates the tumor suppressor p53 by inhibiting its primary negative regulator, MDM2. This mechanism is shared by other MDM2 inhibitors, such as Nutlin-3a and Idasanutlin. Preclinical evidence strongly suggests a high potential for cross-resistance among MDM2 inhibitors. This phenomenon is primarily driven by the acquisition of mutations in the TP53 gene, which renders the p53 protein non-functional and thus insensitive to reactivation by MDM2 inhibition. While direct experimental data on this compound's activity in cell lines resistant to other specific MDM2 inhibitors is limited in publicly available literature, the shared mechanism of action and the established resistance patterns within this drug class allow for well-supported inferences.
Data Presentation: In Vitro Efficacy of this compound and Other MDM2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative p53-activating MDM2 inhibitors in various cancer cell lines. The data highlights the dependency of these agents on wild-type p53 status for their cytotoxic activity.
| Agent | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound (APG-115) | MOLP-8 | Multiple Myeloma | Wild-Type | 0.495 ± 0.132 | [1] |
| H929 | Multiple Myeloma | Wild-Type | 0.259 ± 0.251 | [1] | |
| MM1S | Multiple Myeloma | Wild-Type | 0.325 ± 0.105 | [1] | |
| TP53-mutant MM lines | Multiple Myeloma | Mutant | >10 | [1] | |
| Nutlin-3a | SJSA-1 (parental) | Osteosarcoma | Wild-Type | ~1.0 (estimated from fold-resistance) | [2] |
| S_N40R2 (Nutlin-resistant) | Osteosarcoma | Mutant | >20 (21-fold resistant) | [2] | |
| NGP (parental) | Neuroblastoma | Wild-Type | ~2.0 (estimated from fold-resistance) | [2] | |
| N_N20R1 (Nutlin-resistant) | Neuroblastoma | Mutant | >20 (10-fold resistant) | [2] | |
| MI-63 | SJSA-1 (parental) | Osteosarcoma | Wild-Type | Not specified | [2] |
| S_M6R1 (MI-63 resistant) | Osteosarcoma | Mutant | 27-fold resistant | [2] | |
| NGP (parental) | Neuroblastoma | Wild-Type | Not specified | [2] | |
| N_M5R1 (MI-63 resistant) | Neuroblastoma | Mutant | ~10-fold resistant | [2] |
Key Observation: A study that generated cell lines resistant to Nutlin-3 or MI-63 found that these resistant lines exhibited cross-resistance to the other MDM2 inhibitor[2]. The underlying mechanism of this resistance was the selection of pre-existing cells with TP53 mutations[2]. Given that this compound operates through the same mechanism of disrupting the MDM2-p53 interaction, it is highly probable that it would also be ineffective against cancer cells that have acquired resistance to other MDM2 inhibitors via p53 mutation.
Experimental Protocols
Generation of MDM2 Inhibitor-Resistant Cell Lines
This protocol is a generalized procedure based on methodologies reported for developing resistance to MDM2 inhibitors like Nutlin-3 and MI-63[2][3].
-
Parental Cell Line Culture: Begin with a cancer cell line that expresses wild-type p53 and is sensitive to the MDM2 inhibitor of interest (e.g., Nutlin-3a). Culture the cells in their recommended standard growth medium.
-
Initial Drug Exposure: Determine the initial drug concentration, which is typically at or slightly below the IC50 value for the parental cell line. Expose the cells to this concentration of the drug.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, increase the drug concentration in a stepwise manner. The increments can be 1.5- to 2-fold of the previous concentration.
-
Monitoring and Maintenance: At each step, monitor cell viability. The medium containing the drug should be replenished regularly (e.g., every 3-4 days).
-
Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50). At this stage, resistant polyclonal populations can be frozen down, or single-cell cloning can be performed to isolate monoclonal resistant cell lines.
-
Confirmation of Resistance: Characterize the resistant cell lines by determining their IC50 value for the drug and compare it to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Mechanism of Resistance Analysis: Analyze the p53 status of the resistant cell lines by sequencing the TP53 gene to identify any acquired mutations.
Cross-Resistance Assessment (Cell Viability Assay)
This protocol describes a common method to assess the sensitivity of parental and resistant cell lines to different drugs.
-
Cell Seeding: Seed the parental and the generated resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the drugs to be tested (e.g., this compound, Nutlin-3a, Idasanutlin). Treat the cells with a range of concentrations for each drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions.
-
Viability Measurement: After the incubation period, assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) or MTS assay.
-
Data Analysis: Plot the cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value for each drug in each cell line. Cross-resistance is indicated if the resistant cell line shows a significantly higher IC50 for a particular drug compared to the parental line.
Mandatory Visualizations
Signaling Pathway of p53 Activation by MDM2 Inhibitors
References
Safety Operating Guide
Navigating the Safe Disposal of Alrizomadlin in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like alrizomadlin are paramount to ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, adherence to established protocols for chemical waste management is essential.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, integrating information from its Material Safety Data Sheet (MSDS) with general best practices for laboratory chemical waste.
Core Principles for this compound Disposal
The primary goal of proper disposal is to prevent the release of active chemical compounds into the environment and to minimize the risk of accidental exposure. The disposal procedures for this compound should be approached with the same diligence as any other laboratory chemical, regardless of its non-hazardous classification.
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound in a research setting. These steps are designed to be followed sequentially to ensure safety and compliance.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is crucial to be outfitted with the appropriate PPE. This includes, but is not limited to:
-
Safety goggles to protect the eyes from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
2. Management of Spills and Contaminated Materials:
In the event of a spill, the following steps should be taken to contain and clean the affected area:
-
For liquid solutions: Absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Thoroughly decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Collection: Carefully collect all contaminated materials, including the absorbent material and any cleaning supplies (e.g., wipes, gloves), and place them in a designated, sealed waste container.
3. Disposal of Unused or Expired this compound:
For unused or expired this compound, the preferred method of disposal is through a licensed chemical waste disposal service. However, if such a service is not immediately available, the following steps, adapted from general guidelines for pharmaceutical disposal, can be implemented as an interim measure.[3][4][5]
-
Do Not Dispose Down the Drain: To prevent the introduction of the compound into aquatic ecosystems, do not dispose of this compound down the sink or toilet.[1][5]
-
Inactivation and Packaging for Disposal:
-
Remove the this compound from its original container.
-
Mix the compound with an undesirable, non-reactive substance to render it unpalatable and unrecognizable. Examples include used coffee grounds, cat litter, or dirt.[3][4][5]
-
Place the mixture in a sealable container, such as a plastic bag or an empty, non-recyclable container, to prevent leakage.[3][4][5]
-
Seal the container securely.
-
-
Final Disposal: The sealed container can then be placed in the regular laboratory trash, which should be managed by a professional waste disposal service.
-
Container Decontamination: Before discarding the original this compound container, remove or obscure all identifying labels to protect proprietary information.[3][4] The empty container should then be thoroughly rinsed with a suitable solvent (e.g., alcohol) before being discarded or recycled according to institutional protocols.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from the Material Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The methodologies are a synthesis of best practices for chemical handling and waste management in a laboratory setting.
Quantitative Data Summary
No quantitative data regarding the disposal of this compound was available in the search results. The information provided is procedural and qualitative in nature.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Decision Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Alrizomadlin
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Alrizomadlin, a potent MDM2 inhibitor under investigation for oncological applications. Given that specific safety data for this compound is limited, this guidance is founded on established best practices for handling potent, non-cytotoxic investigational compounds and general principles of laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound in a research setting, a multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE based on the nature of the handling activity.
| Activity | Required PPE | Specifications & Best Practices |
| Handling solid this compound (weighing, reconstitution) | Double Gloves, Disposable Gown, Eye Protection, Respiratory Protection | Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. Gown: A disposable, low-linting gown with long sleeves and tight-fitting cuffs.[1] Eye Protection: Safety glasses with side shields or goggles. Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of airborne particles.[2] |
| Handling solubilized this compound | Double Gloves, Disposable Gown, Eye Protection | Gloves: Double-gloving with nitrile gloves. Gown: A disposable, low-linting gown with long sleeves and tight-fitting cuffs.[1] Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes. |
| General Laboratory Operations (with potential for incidental contact) | Single Pair of Gloves, Lab Coat, Eye Protection | Gloves: A single pair of nitrile gloves. Lab Coat: A standard laboratory coat. Eye Protection: Safety glasses. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical to ensure personnel safety and prevent environmental contamination.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Conduct all weighing and reconstitution of solid this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
-
Handle all solutions with care to avoid splashes and aerosol generation.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) after each use.
-
Dispose of all contaminated materials, including bench liners and wipes, as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and vials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Emergency Response Flowchart
This flowchart outlines the immediate steps to be taken in case of an emergency involving this compound.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel, if available. Report all incidents to your institution's Environmental Health and Safety (EH&S) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
